(Rac)-Atropine-d3
Description
Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Atropine has been reported in Cyphanthera tasmanica, Duboisia leichhardtii, and other organisms with data available.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
ATROPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and has 7 approved and 24 investigational indications.
Structure
3D Structure
Propriétés
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-PJPHBNEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020113, DTXSID601141720 | |
| Record name | Atropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C | |
| Record name | SID11533003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Atropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATROPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder | |
CAS No. |
51-55-8, 16175-85-2, 101-31-5, 5908-99-6 | |
| Record name | Atropine [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Atropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hyoscyamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C0697DR9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATROPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ | |
| Record name | Atropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATROPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
physical and chemical properties of deuterated atropine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated atropine (B194438). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its mechanism of action. Deuteration, the selective replacement of hydrogen atoms with deuterium, can significantly alter a molecule's metabolic profile, potentially enhancing its therapeutic properties. This guide focuses on providing the foundational scientific information necessary to explore and leverage these properties.
Physical and Chemical Properties
Deuteration of atropine, typically at the N-methyl group (Atropine-d3) or on the phenyl ring (Atropine-d5), results in a molecule with physical and chemical properties that are very similar to its non-deuterated counterpart. The primary difference lies in the increased mass and the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the basis for the kinetic isotope effect, which can lead to slower metabolism.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of deuterated atropine variants and, for comparison, non-deuterated atropine. It is important to note that while specific experimental data for all physical properties of deuterated atropine is not extensively published, the values are expected to be very close to those of atropine.
| Property | Atropine-d3 | Atropine-d5 | Atropine (Non-deuterated) |
| Molecular Formula | C₁₇H₂₀D₃NO₃ | C₁₇H₁₈D₅NO₃ | C₁₇H₂₃NO₃ |
| Molecular Weight | 292.39 g/mol | 294.40 g/mol | 289.37 g/mol |
| Appearance | White to off-white solid | White to off-white solid | Colorless crystals or white crystalline powder |
| Melting Point | Data not available (Expected: ~115-118°C) | Data not available (Expected: ~115-118°C) | 115-118 °C |
| Solubility | Data not available (Expected to be similar to Atropine) | Data not available (Expected to be similar to Atropine) | Soluble in ethanol, DMSO, and dimethyl formamide. Solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] |
| pKa | Data not available (Expected: ~9.85) | Data not available (Expected: ~9.85) | 9.85 |
Note: The physical properties such as melting point, solubility, and pKa for deuterated atropine are expected to be very similar to those of non-deuterated atropine due to the subtle nature of isotopic substitution.
Experimental Protocols
This section details the methodologies for key experiments related to the characterization and analysis of atropine and its deuterated analogs.
Synthesis of Deuterated Atropine
The synthesis of deuterated atropine typically involves the use of deuterated starting materials. For instance, Atropine-d3, where the N-methyl group is deuterated, can be synthesized from tropine (B42219) and tropic acid, utilizing a deuterated methylating agent in the final steps of the synthesis of the tropane (B1204802) skeleton.
A general synthetic approach involves the Robinson-Schöpf condensation to form the tropinone (B130398) precursor, followed by reduction to tropine. The deuterated methyl group can be introduced by reductive amination of nortropine (B26686) with a deuterated formaldehyde (B43269) source or by methylation with a deuterated methyl iodide. The final step is the esterification of the deuterated tropine with tropic acid.
Determination of Melting Point
The melting point of atropine and its deuterated analogs can be determined using the capillary method as described in various pharmacopeias.
Protocol:
-
A small, finely powdered sample of the substance is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a rate of 1-2 °C per minute.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Determination of pKa by UV-Vis Spectrophotometry
The dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic properties of a drug. A common method for its determination is UV-Vis spectrophotometry.
Protocol:
-
A stock solution of the atropine analog is prepared in a suitable solvent (e.g., water).
-
A series of buffer solutions with a range of known pH values are prepared.
-
An aliquot of the stock solution is added to each buffer solution to a constant final concentration.
-
The UV absorbance of each solution is measured at a wavelength where the ionized and unionized forms of the molecule have different absorption characteristics.
-
The pKa is calculated from the plot of absorbance versus pH using the Henderson-Hasselbalch equation. A study on atropine sulfate (B86663) determined a pKa of 9.94 ± 0.050 using this method.[2][3][4][5]
Stability-Indicating HPLC Method
To assess the stability of deuterated atropine and identify any degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed.
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210-220 nm.
-
-
Sample Preparation: Solutions of deuterated atropine are prepared in the mobile phase or a suitable solvent.
-
Forced Degradation: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are analyzed to separate the intact drug from its degradation products. The method is validated for specificity, linearity, accuracy, and precision.
Signaling Pathway and Mechanism of Action
Atropine and its deuterated analogs act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors. By blocking these receptors, atropine inhibits the effects of acetylcholine in the parasympathetic nervous system.
Atropine Signaling Pathway
The following diagram illustrates the mechanism of action of atropine as a muscarinic antagonist.
Experimental Workflow Example
The following diagram illustrates a typical workflow for evaluating the metabolic stability of deuterated atropine in vitro.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of deuterated atropine, along with relevant experimental protocols and its mechanism of action. The data presented herein, particularly the comparative information with non-deuterated atropine, serves as a critical starting point for further research and development. The enhanced metabolic stability often associated with deuterated compounds suggests that deuterated atropine may offer therapeutic advantages, warranting further investigation into its pharmacokinetic and pharmacodynamic profiles.
References
(Rac)-Atropine-d3 CAS number and molecular weight
An In-Depth Technical Guide to (Rac)-Atropine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the properties, mechanism of action, and experimental applications of this compound. This deuterated analog of atropine (B194438) serves as a valuable tool in pharmacological research, particularly in studies requiring mass spectrometry-based quantification.
Core Compound Data
This compound, a deuterated isotopologue of (Rac)-Atropine, is primarily utilized as an internal standard in analytical chemistry and as a tracer in metabolic studies. The inclusion of three deuterium (B1214612) atoms on the N-methyl group results in a higher molecular weight than its non-deuterated counterpart, allowing for clear differentiation in mass spectrometric analyses.
| Property | Value | Citations |
| Chemical Name | This compound; (±)-Atropine-d3 (N-methyl-d3) | [1] |
| CAS Number | 1276197-36-4, 60365-55-1 | [1] |
| Molecular Formula | C₁₇H₂₀D₃NO₃ | [1][2] |
| Molecular Weight | 292.39 g/mol | [1][2] |
| Appearance | White to Light Brown Solid | [1] |
| Primary Application | Internal standard for quantitative analysis, research tracer | [3] |
Mechanism of Action and Signaling Pathways
This compound is expected to exhibit the same pharmacological activity as atropine. Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), of which there are five subtypes (M1-M5).[4][5] By blocking these receptors, atropine inhibits the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system.[6][7]
The signaling pathways affected by atropine depend on the G-protein to which the specific muscarinic receptor subtype is coupled.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors are coupled to Gq/11 proteins. Their antagonism by atropine blocks the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[4]
-
M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins. Atropine's antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[4] In cardiac tissue, for instance, M2 receptor blockade by atropine removes the inhibitory effect of acetylcholine on the sinoatrial (SA) and atrioventricular (AV) nodes, leading to an increased heart rate.[6][8]
Below are diagrams illustrating the primary signaling pathways affected by atropine.
Caption: Antagonism of Gq-coupled muscarinic receptors by this compound.
Caption: Antagonism of Gi-coupled muscarinic receptors by this compound.
Experimental Protocols
This compound is a critical reagent in various experimental settings. Due to its identical biological activity to atropine, it can be used in the development and validation of assays, with the added benefit of serving as an internal standard for quantification by mass spectrometry.
Muscarinic Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to muscarinic receptors.
Objective: To measure the displacement of a radiolabeled ligand from M1 muscarinic receptors by a test compound.
Materials:
-
M1 mAChR membranes from stably transfected CHO-K1 cell lines
-
Radioligand: [³H]N-methylscopolamine
-
Test compound (e.g., this compound)
-
Assay Buffer (PBS, pH 7.4)
-
Atropine (for determining non-specific binding)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the M1 mAChR membrane suspension.
-
Add the radioligand ([³H]N-methylscopolamine) at a fixed concentration to each well.
-
Add the different concentrations of the test compound to the wells.
-
For non-specific binding control wells, add a high concentration of unlabeled atropine.
-
Incubate the plate at a controlled temperature (e.g., 27°C) for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki value for the test compound.[9]
Calcium Mobilization Assay
This high-throughput screening (HTS) assay is used to identify antagonists of Gq-coupled muscarinic receptors.
Objective: To measure the inhibition of agonist-induced intracellular calcium increase by an antagonist.
Materials:
-
Cells expressing Gq-coupled muscarinic receptors (e.g., M1, M3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer
-
Probenecid (to prevent dye leakage)
-
Test compounds, including this compound as a positive control
-
Muscarinic agonist (e.g., Carbachol)
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a 384-well assay plate and incubate for 18-24 hours.
-
Load the cells with the calcium-sensitive dye solution and incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature.
-
Add serial dilutions of the test compounds and controls to the cell plates and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add a pre-determined concentration of the agonist (e.g., Carbachol at EC80) to all wells.
-
Immediately measure the kinetic fluorescence intensity for 1-3 minutes.
-
Calculate the response as the peak fluorescence minus the baseline and normalize the data to determine the inhibitory activity of the test compounds.[10]
Below is a workflow diagram for a typical calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay to screen for muscarinic antagonists.
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. Its properties as a stable-isotope labeled analog of atropine make it ideal for use as an internal standard in quantitative bioanalysis, ensuring accuracy and precision. Furthermore, its identical pharmacological profile to atropine allows for its use in the development and validation of a wide range of in vitro and in vivo experimental models aimed at understanding the cholinergic system and developing novel therapeutics targeting muscarinic receptors.
References
- 1. (±)-Atropine-D3 | CymitQuimica [cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Synthesis of N-Methyl-d3-atropine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic process for N-methyl-d3-atropine, an isotopically labeled analog of atropine (B194438). This deuterated standard is invaluable for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where it serves as an ideal internal standard for mass spectrometry-based assays. The synthesis is typically achieved via a two-step process involving the N-demethylation of atropine to form noratropine (B1679849), followed by N-methylation using a deuterated methylating agent.
Synthetic Strategy Overview
The most common and logical synthetic route to N-methyl-d3-atropine involves two key transformations:
-
N-Demethylation of Atropine: The tertiary N-methyl group of the tropane (B1204802) alkaloid atropine is removed to yield the secondary amine precursor, noratropine. This step can be challenging but has been accomplished using various reagents, including chloroformates or electrochemical methods.[1][2]
-
N-Alkylation with Deuterated Reagent: The resulting noratropine is then alkylated using a trideuterated methyl source, typically methyl-d3 iodide (CD₃I), to introduce the isotopic label and form the final product, N-methyl-d3-atropine. This method is analogous to the synthesis of other N-methyl isotopologues, such as N-methyl-¹⁴C-atropine.[3][4]
The overall synthetic pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis. These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.
Core Principles and Advantages: The Foundation of Accurate Quantification
The fundamental principle behind using a deuterium-labeled internal standard is that it will experience the same analytical variations as the target analyte. By adding a known concentration of the internal standard to every sample, calibrator, and quality control sample at the outset of the experimental workflow, a ratio of the analyte to the internal standard can be established. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, leading to accurate and precise quantification. This technique is known as isotope dilution mass spectrometry (IDMS).
The primary advantages of using deuterium-labeled internal standards include:
-
Correction for Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer's ion source. Since a deuterium-labeled internal standard is chemically almost identical to the analyte, it co-elutes and is affected by these matrix effects in a nearly identical manner, allowing for effective normalization of the signal.
-
Compensation for Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution. Losses of the analyte can occur at any of these stages. A deuterium-labeled internal standard, added before sample processing, experiences the same physical and chemical stresses as the analyte, thus accurately reflecting and correcting for any recovery inconsistencies.
-
Mitigation of Instrument Fluctuation: Mass spectrometers can exhibit drift in sensitivity over the course of an analytical run. By using a co-eluting internal standard, any changes in instrument performance will affect both the analyte and the internal standard proportionally, ensuring that the ratio of their signals remains stable and the quantification accurate.
Quantitative Data Presentation: A Comparative Analysis
The superiority of deuterium-labeled internal standards over other types, such as structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting the improved accuracy and precision achieved with the use of stable isotope-labeled internal standards.
| Parameter | Structural Analog Internal Standard | Deuterium-Labeled Internal Standard | Analyte | Reference |
| Accuracy (% Bias) | Can exceed ±15% | Typically within ±5% | Hypothetical Drug | |
| Precision (%CV) | Can be >15% | Typically <10% | Hypothetical Drug | |
| Recovery Variability (%CV) | Higher (>15%) | Low (<10%) | Hypothetical Drug | |
| Matrix Effect (% Suppression/Enhancement) | Inconsistent compensation (can be >20% difference) | Effectively compensated (<5% difference between analyte and IS) | Hypothetical Drug | |
| Mean Bias | 96.8% | 100.3% | Kahalalide F | |
| Precision (%CV) | 7.6% - 9.7% | 2.7% - 5.7% | Sirolimus |
Experimental Protocols: Methodologies for Robust Bioanalysis
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis using deuterium-labeled internal standards.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a widely used method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples (stored at -80°C)
-
Deuterium-labeled Internal Standard (IS) working solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, acidified with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice until completely liquefied.
-
Homogenization: Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortexing: Vortex mix for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (with 0.1% formic acid) to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials. The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a more thorough cleanup than protein precipitation and is often used for concentrating the analyte from a more dilute matrix like urine.
Materials:
-
Urine samples
-
Deuterium-labeled internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Elution solvent (e.g., 90% methanol in water)
-
Reconstitution solvent (compatible with LC mobile phase)
-
SPE manifold
Methodology:
-
Sample Pre-treatment: Centrifuge urine samples to remove any particulate matter.
-
Internal Standard Addition: To 1 mL of urine, add a known amount of the deuterated internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
This protocol provides a representative example for the quantification of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 80% B (linear ramp)
-
2.5 - 3.0 min: Hold at 80% B
-
3.1 - 4.0 min: Return to 20% B (re-equilibration)
-
-
Total Run Time: 4.0 minutes
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: +5500 V
-
**MRM Transitions (Hypothetical Example
Atropine vs. (Rac)-Atropine-d3: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparison of atropine (B194438) and its deuterated analog, (Rac)-Atropine-d3. The document outlines their core differences, physicochemical properties, and applications, with a focus on their roles in research and drug development. Experimental protocols and relevant biological pathways are also detailed to provide a comprehensive resource for professionals in the field.
Core Differences and Applications
Atropine is a naturally occurring tropane (B1204802) alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. It is widely used in medicine for its anticholinergic properties, which include mydriasis (pupil dilation), inhibition of secretions, and regulation of heart rate.
This compound is a synthetic, isotopically labeled version of atropine. In this molecule, three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a minimal change in the chemical structure but a measurable increase in molecular weight. The primary application of this compound is as an internal standard in analytical and quantitative studies, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and biological behavior is considered virtually identical to that of atropine, allowing it to be used as a reliable tracer to accurately quantify atropine concentrations in complex biological matrices.
Physicochemical Properties
The key physicochemical properties of atropine and this compound are summarized in the table below for easy comparison. The primary difference lies in their molecular and exact masses due to the presence of deuterium in this compound.
| Property | Atropine | This compound |
| Chemical Formula | C₁₇H₂₃NO₃ | C₁₇H₂₀D₃NO₃ |
| Molecular Weight | 289.37 g/mol | 292.41 g/mol |
| Exact Mass | 289.167794 g/mol | 292.186624 g/mol |
| CAS Number | 51-55-8 | 1276197-36-4 |
| Appearance | White crystalline powder or colorless crystals | White to off-white solid |
| Melting Point | 114-116 °C | Not explicitly available, but expected to be very similar to atropine. |
| Solubility | Soluble in water, ethanol, and chloroform. | Soluble in methanol (B129727) and other organic solvents. |
Pharmacodynamics: Receptor Binding and Efficacy
Atropine exerts its effects by blocking muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). The receptor binding affinities of atropine are well-characterized. Due to the negligible effect of deuterium substitution on intermolecular interactions, the receptor binding affinity and efficacy of this compound are assumed to be identical to those of atropine.
| Receptor Subtype | Atropine Kᵢ (nM) | Atropine IC₅₀ (nM) |
| M1 | 0.98 | 1.3 |
| M2 | 1.4 | 2.0 |
| M3 | 1.2 | 1.7 |
| M4 | 1.0 | 1.4 |
| M5 | 1.3 | 1.8 |
Pharmacokinetics
The pharmacokinetic properties of atropine have been extensively studied in various species, including humans. As an internal standard, the pharmacokinetic profile of this compound is not typically investigated independently, as it is expected to co-elute and have the same distribution and elimination characteristics as unlabeled atropine.
| Parameter | Atropine Value (in humans) |
| Half-life (t½) | 2-4 hours |
| Volume of Distribution (Vd) | 1.7-3.1 L/kg |
| Clearance (CL) | 5.9-15.4 mL/min/kg |
| Protein Binding | 14-44% |
| Bioavailability (Oral) | ~25% |
Experimental Protocols
Quantification of Atropine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical method for the quantitative analysis of atropine in a biological matrix.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Atropine: Q1 290.2 -> Q3 124.1
-
This compound: Q1 293.2 -> Q3 127.1
-
-
-
Data Analysis:
-
Quantify atropine concentration by calculating the peak area ratio of atropine to this compound and comparing it to a standard curve.
-
Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue expressing muscarinic receptors (e.g., rat brain cortex) in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound or atropine (as a positive control).
-
For non-specific binding, add a high concentration of unlabeled atropine.
-
Incubate at room temperature for 1 hour.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Atropine's Antagonism of Muscarinic Receptor Signaling
Atropine blocks the G-protein coupled receptor (GPCR) signaling cascades initiated by acetylcholine binding to muscarinic receptors. The two primary pathways affected are the Gq/11 and Gi/o pathways.
Caption: Atropine's antagonism of muscarinic receptor signaling pathways.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a standard workflow for the quantification of atropine in a biological sample using this compound as an internal standard.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Logical Relationship in Competitive Binding Assays
This diagram illustrates the competitive binding principle used in receptor binding assays to determine the affinity of a test compound.
Caption: Logical relationship in a competitive receptor binding assay.
A Technical Guide to (Rac)-Atropine-d3 for Research Applications
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial sourcing and application of (Rac)-Atropine-d3. This deuterated analog of atropine (B194438) serves as a valuable tool in various research settings, particularly in analytical and pharmacological studies.
Commercial Suppliers and Product Specifications
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following tables summarize the key product specifications from prominent vendors to facilitate easy comparison.
Table 1: General Product Information for this compound
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | (±)-Atropine-d3, Atropine (N-methyl-d3) |
| CAS Number | 1276197-36-4 |
| Molecular Formula | C₁₇H₂₀D₃NO₃ |
| Molecular Weight | ~292.39 g/mol |
Table 2: Supplier-Specific Product Details
| Supplier | Catalog Number | Purity | Available Quantities | Storage |
| Sigma-Aldrich | AABH9A95B6C9 | Not specified | Currently unavailable | 2-8°C |
| CymitQuimica | TR-A794632 | Not specified | 1mg, 5mg, 2500µg | Not specified |
| MedchemExpress | HY-B1205S | >98% | 1mg, 5mg, 10mg | Powder: -20°C (3 years), -80°C (6 months) |
| Aladdin | A0754 | Not specified | 1mg, 5mg, 10mg | Not specified |
| Clinivex | Not specified | Not specified | Inquire for details | Room temperature (unless specified) |
| Key Organics | MS-24185 | >97% | 1mg | Not specified |
| LGC Standards | TRC-A794632 | >95% (HPLC) | 1mg, 2.5mg, 5mg | -20°C |
Note: Availability, purity, and catalog numbers are subject to change. It is recommended to consult the supplier's website for the most current information.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate determination of atropine concentrations in biological matrices.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for use as an internal standard.
Materials:
-
This compound powder
-
Methanol (B129727) (LC-MS grade) or Acetonitrile (B52724) (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in a 1 mL volumetric flask with methanol or acetonitrile.
-
Ensure complete dissolution by vortexing or sonicating if necessary.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or acetonitrile) to achieve the desired final concentration.
-
For a 100 ng/mL working solution, dilute the 1 mg/mL stock solution 1:10,000.
-
Prepare fresh working solutions daily or as required by the experimental protocol.
-
Protocol 2: Quantitative Analysis of Atropine in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard
Objective: To quantify the concentration of atropine in a biological sample (e.g., plasma, urine) using a validated LC-MS/MS method.
Materials:
-
Biological matrix sample (e.g., rat plasma)
-
This compound working internal standard solution
-
Atropine standard for calibration curve
-
Acetonitrile with 0.1% formic acid (protein precipitation agent)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add a known amount of the this compound working internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of atropine into the same biological matrix.
-
Process the calibration standards using the same sample preparation procedure, including the addition of the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution on the C18 column.
-
Detect and quantify atropine and this compound using multiple reaction monitoring (MRM) mode. The mass transitions will differ due to the deuterium (B1214612) labeling.
-
-
Data Analysis:
-
Calculate the peak area ratio of atropine to this compound for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Atropine's Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it blocks the effects of the endogenous neurotransmitter acetylcholine. This antagonism disrupts the normal signaling cascade, which, depending on the receptor subtype and cell type, can involve the inhibition of adenylyl cyclase or the activation of phospholipase C. The following diagram illustrates the general mechanism of atropine's action at a muscarinic receptor coupled to a Gq protein.
Caption: Mechanism of this compound as a competitive antagonist at muscarinic receptors.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the logical flow of a typical quantitative analysis experiment using this compound as an internal standard.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Navigating the Analytical Landscape: A Technical Guide to Isotopic Purity Requirements for (Rac)-Atropine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Atropine-d3, the deuterated analog of the muscarinic antagonist atropine (B194438), serves as a critical internal standard in bioanalytical studies. Its structural and chemical similarity to the parent drug, coupled with its distinct mass difference, allows for precise and accurate quantification in complex biological matrices using mass spectrometry-based assays. The reliability of such quantitative data is paramount in pharmacokinetic and toxicokinetic studies, underpinning crucial decisions in the drug development pipeline. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the regulatory landscape, analytical methodologies for purity assessment, and the underlying biochemical pathways of its non-labeled counterpart.
Regulatory Framework and Purity Specifications
The use of stable isotope-labeled internal standards (SIL-ISs) in bioanalytical method validation is strongly recommended by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The harmonized International Council for Harmonisation (ICH) M10 guideline provides a unified framework for bioanalytical method validation, emphasizing the need to ensure the suitability of the internal standard.[1][2][3][4]
A critical aspect of suitability is the purity of the SIL-IS. Impurities, both chemical and isotopic, can significantly compromise the accuracy and precision of analytical data. The presence of the unlabeled analyte (atropine) in the this compound standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[2]
While a specific pharmacopeial monograph for this compound does not currently exist, general guidelines for SIL-ISs and the specifications for unlabeled atropine in the United States Pharmacopeia (USP) provide a strong foundation for quality assessment.[5][6][7] The USP monograph for Atropine, for instance, requires a purity of not less than 99.0% and not more than 100.5% on an anhydrous basis.[7] For deuterated internal standards, the generally accepted purity criteria are:
| Purity Type | Recommended Specification |
| Chemical Purity | >99% |
| Isotopic Enrichment | ≥98% |
Researchers should always obtain a Certificate of Analysis (CoA) from the supplier, which provides detailed information on both the chemical and isotopic purity of a specific batch of this compound.[8]
Experimental Protocols for Purity Assessment
The determination of isotopic and chemical purity of this compound necessitates the use of high-resolution analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic enrichment of this compound and quantify the percentage of the unlabeled (d0) and other isotopic variants.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water 50:50 v/v) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Acquire data in centroid mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the protonated molecules of atropine-d3 ([M+H]+ ≈ 293.19) and unlabeled atropine ([M+H]+ ≈ 290.18).
-
From the full scan mass spectrum of the atropine-d3 peak, determine the relative intensities of the isotopic peaks (d0, d1, d2, d3, etc.).
-
Calculate the isotopic enrichment by determining the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
The percentage of the unlabeled atropine (d0) should be reported as an impurity.
-
Protocol 2: Chemical Purity and Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and assess its chemical purity.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) to a concentration of 5-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the N-methyl protons (around 2.3 ppm in unlabeled atropine) confirms the deuteration at this position.
-
Integration of any residual N-methyl proton signal relative to other protons in the molecule can provide an estimate of isotopic purity.
-
Chemical shifts and coupling patterns of other protons should be consistent with the structure of atropine.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum should be consistent with the carbon skeleton of atropine. The signal for the N-methyl carbon will be a triplet (due to coupling with deuterium) and shifted upfield compared to the unlabeled compound.
-
-
Purity Assessment:
-
The absence of significant signals from impurities indicates high chemical purity.
-
Quantitative NMR (qNMR) can be performed using an internal standard of known purity to determine the absolute purity of the this compound.
-
Atropine's Mechanism of Action: Signaling Pathways
Atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), of which there are five subtypes (M1-M5).[9][10] These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. The signaling pathways initiated by these receptors are crucial to understanding the pharmacological context in which this compound is used as an analytical tool.
The five muscarinic receptor subtypes can be broadly categorized into two major signaling pathways based on the G protein they couple to:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.
-
M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.
Below are Graphviz diagrams illustrating these signaling cascades.
Caption: M1, M3, and M5 muscarinic receptor signaling pathway.
Caption: M2 and M4 muscarinic receptor signaling pathway.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method using this compound as an internal standard is a comprehensive process that follows the principles outlined in the ICH M10 guideline. The following diagram illustrates a typical workflow.
Caption: Bioanalytical method validation workflow using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is a cornerstone of modern bioanalytical chemistry, enabling the accurate quantification of atropine in complex biological samples. Adherence to stringent isotopic and chemical purity requirements is not merely a matter of best practice but a regulatory necessity that ensures the integrity and reliability of data supporting drug development. A thorough understanding of the analytical techniques for purity assessment and the biochemical pathways of atropine's action provides researchers with the comprehensive knowledge required to confidently and effectively utilize this essential analytical tool. By following the principles and protocols outlined in this guide, researchers can ensure their bioanalytical methods are robust, reliable, and compliant with global regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. uspbpep.com [uspbpep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
The Deuterium Switch: An In-Depth Technical Guide to the Pharmacokinetic Differences of Deuterated Drugs
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter a drug's pharmacokinetic profile, leading to enhanced therapeutic efficacy and improved safety. This technical guide provides a comprehensive overview of the core principles behind the pharmacokinetic differences of deuterated drugs, detailed experimental methodologies, and a summary of quantitative data for key examples.
The Core Principle: The Kinetic Isotope Effect (KIE)
The foundation of the observed pharmacokinetic differences lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position.[2]
Many drugs are metabolized by the cytochrome P450 (CYP) family of enzymes, and these metabolic pathways often involve the oxidation and cleavage of C-H bonds.[3][4] By strategically placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be attenuated.[5] This can result in several clinically significant advantages:
-
Increased Systemic Exposure (AUC): A slower rate of metabolism leads to a higher overall concentration of the drug in the bloodstream over time.[4][6]
-
Longer Half-Life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing and improved patient compliance.[4][7]
-
Altered Metabolite Profiles: Deuteration can shift the metabolic pathway away from the formation of certain metabolites. This can be advantageous if a metabolite is associated with toxicity or if it is inactive. This phenomenon is often referred to as "metabolic switching".[7][8]
-
Reduced Peak Plasma Concentrations (Cmax): In some cases, a slower absorption and metabolism can lead to lower peak plasma concentrations, which may reduce the incidence of dose-related side effects.[3]
It is crucial to note that the benefits of deuteration are not universal and depend on the specific drug, its metabolic pathways, and the position of deuterium substitution.[8]
Quantitative Pharmacokinetic Data: A Comparative Analysis
The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated (protio) counterparts.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers
| Parameter | Deutetrabenazine (SD-809) | Tetrabenazine | Fold Change (Deuterated/Non-deuterated) | Reference(s) |
| Active Metabolites (α+β)-HTBZ | ||||
| Half-life (t½) | 8.6 hours | 4.8 hours | ~1.8 | [4] |
| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 | [4] |
| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2 | [4] |
Data from a single 25 mg oral dose study in healthy volunteers.[4]
Table 2: Pharmacokinetic Parameters of Deuterated (d9)-Methadone vs. Methadone in Mice
| Parameter | d9-Methadone | Methadone | Fold Change (Deuterated/Non-deuterated) | Reference(s) |
| AUC (Area Under the Curve) | - | - | 5.7 | [6] |
| Cmax (Maximum Concentration) | - | - | 4.4 | [6] |
| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~0.2 | [6] |
Data from intravenous administration in CD-1 male mice.[6]
Table 3: Pharmacokinetic Parameters of Deucravacitinib (B606291) (a de novo deuterated drug)
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (tmax) | 1.5 - 2.3 hours | [9][10] |
| Accumulation upon multiple dosing (AUC) | 1.3- to 1.4-fold increase | [9] |
Note: As a de novo deuterated drug, a direct non-deuterated comparator for deucravacitinib is not available in the same context as "switched" analogs. The deuteration was integral to its design to minimize the formation of a less selective N-demethylated metabolite.[11]
Experimental Protocols for Assessing Pharmacokinetic Differences
A thorough evaluation of the pharmacokinetic differences between deuterated and non-deuterated drugs involves a combination of in vitro and in vivo studies.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial assessment of the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated drug and its non-deuterated counterpart.[12]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes[12]
-
Phosphate (B84403) buffer (pH 7.4)[12]
-
NADPH regenerating system[12]
-
Quenching solution (e.g., ice-cold acetonitrile) containing an internal standard[1]
-
LC-MS/MS system[13]
Methodology:
-
Preparation: Thaw the liver microsomes on ice. Prepare a microsomal suspension in the phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compounds.[12]
-
Incubation: In a 96-well plate, pre-warm the microsomal suspension and NADPH regenerating system to 37°C. Add the test compounds to initiate the reaction.[12]
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic reaction and precipitate proteins.[14]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.[13]
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) and compare the values between the deuterated and non-deuterated compounds.[12]
In Vivo Pharmacokinetic Study in Rodents
This study provides a more comprehensive understanding of the drug's behavior in a living organism.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) of a deuterated drug and its non-deuterated analog following administration to rats.[14]
Materials:
-
Test animals (e.g., Sprague Dawley rats)
-
Formulated deuterated and non-deuterated compounds for the desired route of administration (e.g., oral gavage)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis[14]
Methodology:
-
Dosing: Administer a single dose of the deuterated or non-deuterated compound to a group of rats. A crossover study design is often preferred to minimize inter-individual variability.[15]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).[14]
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.[14]
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method. The use of a deuterated internal standard is crucial for accurate quantification.[13]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine the key pharmacokinetic parameters.[14]
-
Statistical Analysis: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical methods.[14]
Visualizing the Impact of Deuteration on Metabolic Pathways
Graphviz diagrams can effectively illustrate the alteration of metabolic pathways due to deuteration.
Metabolism of Tetrabenazine vs. Deutetrabenazine
Tetrabenazine is extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These active metabolites are then further metabolized, primarily by CYP2D6, leading to their inactivation. Deutetrabenazine contains deuterium in the methoxy (B1213986) groups, which are the primary sites of metabolic attack on the active metabolites. This deuteration slows down the inactivation of the active metabolites.[4][7]
Deucravacitinib's De Novo Deuteration Strategy
Deucravacitinib was designed with deuterium on its methyl amide moiety to block a specific metabolic pathway that would lead to a less selective N-demethylated metabolite. This strategic deuteration diverts metabolism towards other pathways, thereby preserving the drug's high selectivity for TYK2.[11]
General Experimental Workflow for Deuterated Drug Evaluation
The evaluation of a deuterated drug candidate follows a structured workflow from initial in vitro screening to in vivo pharmacokinetic studies.
Conclusion
The strategic incorporation of deuterium into drug molecules offers a compelling avenue for optimizing pharmacokinetic properties. By leveraging the kinetic isotope effect, drug developers can attenuate metabolic clearance, leading to increased drug exposure, extended half-life, and potentially a more favorable safety profile. The success of approved deuterated drugs like deutetrabenazine and deucravacitinib validates this approach. A thorough understanding of the underlying principles and the application of rigorous in vitro and in vivo experimental protocols are essential for successfully harnessing the therapeutic potential of the deuterium switch.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscientia.de [bioscientia.de]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Natural Sources and Isolation of Atropine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438), a tropane (B1204802) alkaloid, is a core anticholinergic agent in modern medicine with a rich history of use derived from natural sources. This technical guide provides an in-depth overview of the primary botanical origins of atropine, focusing on the Solanaceae family of plants. It details the distribution and concentration of atropine and related alkaloids in various plant species and their anatomical parts. Furthermore, this document presents comprehensive experimental protocols for the extraction, isolation, and purification of atropine from these natural sources, intended for laboratory and industrial applications. Methodologies for the analytical quantification and identification of atropine are also discussed. Finally, a summary of atropine's mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors is provided, complete with a signaling pathway diagram.
Natural Sources of Atropine Alkaloids
Atropine and its precursor, hyoscyamine (B1674123), are predominantly found in plants belonging to the Solanaceae (nightshade) family.[1][2][3] These plants have been utilized for centuries in traditional medicine for their potent physiological effects.[2] The primary commercial sources for atropine extraction include:
-
Atropa belladonna (Deadly Nightshade): This plant is a well-known source of atropine and other tropane alkaloids.[4][5] The name "belladonna," meaning "beautiful lady" in Italian, originates from the historical use of its extract to dilate pupils for cosmetic purposes.[4][6] All parts of the plant contain alkaloids, with significant concentrations found in the roots, leaves, and fruits.[7][8]
-
Datura stramonium (Jimsonweed or Thorn Apple): This globally distributed weed is another significant source of atropine and scopolamine (B1681570).[9] The alkaloid concentration can vary considerably depending on the plant's age, growing conditions, and the specific part of the plant, with seeds generally containing the highest concentrations.[9][10][11]
-
Hyoscyamus niger (Henbane): This plant is a notable source of hyoscyamine and scopolamine, from which atropine can be derived.[3][12]
-
Duboisia species: Certain species of this genus are cultivated commercially for the extraction of tropane alkaloids, including atropine and scopolamine.[13]
The concentration of atropine and related alkaloids varies significantly between species, the part of the plant, and developmental stage.[14][15] It is important to note that atropine is the racemic mixture of d- and l-hyoscyamine.[16] The naturally occurring form in plants is primarily l-hyoscyamine, which is often racemized to atropine during the extraction process.[17]
Data Presentation: Alkaloid Content in Select Solanaceae Species
The following table summarizes the quantitative data on the alkaloid content found in various parts of key source plants.
| Plant Species | Plant Part | Alkaloid(s) | Concentration (% dry weight or mg/g) | Reference(s) |
| Atropa belladonna | Leaves | Total Alkaloids | 0.45% | [18] |
| Stems | Total Alkaloids | 0.33% | [18] | |
| Roots | Total Alkaloids | 0.37% | [18] | |
| Roots | Hyoscyamine | 0.53 mg/g | [19] | |
| Roots | Scopolamine | 0.27 mg/g | [19] | |
| Leaves | Hyoscyamine | 0.92 mg/g | [19] | |
| Leaves | Scopolamine | 0.32 mg/g | [19] | |
| Fruit | Atropine | 46.7 mg/g | [8] | |
| Fruit | Scopolamine | 8.74 mg/g | [8] | |
| Datura stramonium | Seeds | Total Alkaloids | 0.25% - 0.7% | [20] |
| Seeds | Atropine | ~0.1 mg/seed | [9] | |
| Leaves | Total Alkaloids | 32.10 mg/g | [11] | |
| Seeds | Total Alkaloids | 71.28 mg/g | [11] | |
| Stems | Atropine | 0.070% | [2][15] | |
| Roots | Atropine | 0.045% - 0.056% | [2][15] | |
| Datura ferox | Seeds | Scopolamine | 0.24% | [21] |
| Seeds | Atropine | 0.0028% | [21] | |
| Hyoscyamus niger | - | Hyoscyamine, Scopolamine | - | [12] |
Isolation and Purification of Atropine
The isolation of atropine from plant material is a multi-step process involving extraction, separation, and purification. The specific protocols can be adapted for both laboratory and industrial scales.
Experimental Workflow for Atropine Isolation
Caption: General workflow for the isolation and purification of atropine from plant sources.
Detailed Experimental Protocols
-
Preparation of Plant Material:
-
Accurately weigh 1.0 g of dried, powdered Atropa belladonna leaves.
-
-
Acidic Extraction:
-
Place the powdered leaves in a suitable vessel and add 15 mL of 0.1 N sulfuric acid.
-
Sonicate the mixture for 5 minutes to facilitate cell lysis and alkaloid extraction.
-
Filter the mixture through Whatman Grade 1 filter paper.
-
Wash the filter cake with additional 0.1 N sulfuric acid to bring the total filtrate volume to 20 mL.
-
-
Basification and Liquid-Liquid Extraction:
-
Add 1 mL of concentrated ammonia (B1221849) solution to the filtrate to basify it.
-
Transfer the solution to a separatory funnel and extract three times with 20 mL portions of peroxide-free diethyl ether.
-
Combine the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
-
Racemization and Recrystallization:
-
Dissolve the crude extract in a minimal amount of alcohol.
-
Add a solution of sodium hydroxide (B78521) in alcohol and allow the mixture to stand to facilitate the racemization of hyoscyamine to atropine.
-
Recrystallize the atropine from acetone (B3395972) to obtain purified crystals.[22]
-
-
Preparation of Plant Material:
-
Weigh 20 g of dried, powdered Datura stramonium seeds.
-
-
Solvent Extraction:
-
Prepare a solvent system of chloroform (B151607), methanol, and 25% ammonia in a 15:15:1 (v/v/v) ratio.
-
Extract the powdered seeds with 620 mL of this solvent system at room temperature for one hour with stirring.
-
Filter the mixture and collect the filtrate.
-
-
Acid-Base Purification:
-
Evaporate the solvent from the filtrate to dryness.
-
Dissolve the residue in 100 mL of chloroform and add 20 mL of 1N sulfuric acid.
-
Mix thoroughly in a separatory funnel and separate the layers.
-
Collect the acidic aqueous layer containing the alkaloid salts.
-
-
Precipitation and Final Extraction:
-
Basify the acidic layer with a 25% ammonium (B1175870) hydroxide solution to precipitate the free alkaloids.
-
Extract the precipitated alkaloids with chloroform.
-
Evaporate the chloroform to obtain the crude atropine. The reported yield from 20g of dried powder is approximately 1.25% (w/w).[20]
-
Analytical Methods for Identification and Quantification
Accurate identification and quantification of atropine are crucial for quality control and research purposes.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel G.
-
Mobile Phase: A common solvent system is Toluene: Ethyl acetate (B1210297): Diethylamine (70:20:10 v/v/v).[22]
-
Detection: The spots can be visualized under UV light or by spraying with Dragendorff's reagent, which produces characteristic orange-brown spots for alkaloids.[22][23]
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 or a pentafluorophenylpropyl column is often used.[24][25]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an ammonium acetate buffer (e.g., 10 mmol/L, pH 5.0) in an 8:2 (v/v) ratio.[25]
-
Detection: UV detection at 210 nm is commonly employed.[25]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Atropine is often derivatized, for example, with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), to improve its volatility and chromatographic behavior.[5]
-
Column: A capillary column such as a cross-linked methyl silicone column is suitable.[26]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic mass fragments of atropine (e.g., m/z 124 and 287).[26] It is important to note that atropine can be thermally unstable in the GC inlet at high temperatures, which can affect quantification.[27]
Mechanism of Action and Signaling Pathway
Atropine functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[16][28][29] It binds to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) with high affinity, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine.[16][30] This blockade of the parasympathetic nervous system leads to a range of physiological effects, including increased heart rate, decreased secretions, and relaxation of smooth muscle.[30][31]
Data Presentation: Atropine Binding Affinities
The following table presents the binding affinities (Ki values) of atropine for the different human muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference(s) |
| M1 | 1.27 ± 0.36 | [32] |
| M2 | 3.24 ± 1.16 | [32] |
| M3 | 2.21 ± 0.53 | [32] |
| M4 | 0.77 ± 0.43 | [32] |
| M5 | 2.84 ± 0.84 | [32] |
Atropine Signaling Pathway
Caption: Atropine's mechanism as a competitive antagonist at muscarinic receptors.
Conclusion
Atropine remains a vital pharmaceutical agent, and its natural sources in the Solanaceae family continue to be of significant interest for both traditional and industrial applications. This guide has provided a comprehensive overview of these botanical sources, detailed methodologies for the isolation and purification of atropine, and a summary of its pharmacological action. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into optimizing extraction yields and exploring the full spectrum of alkaloids in these plants holds promise for future therapeutic discoveries.
References
- 1. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Datura stramonium - Wikipedia [en.wikipedia.org]
- 10. Simultaneous quantification of atropine and scopolamine in infusions of herbal tea and Solanaceae plant material by matrix-assisted laser desorption/ionization time-of-flight (tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 13. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]
- 14. DIURNAL AND DEVELOPMENTAL VARIATION OF ALKALOID ACCUMULATION IN ATROPA BELLADONNA | International Society for Horticultural Science [ishs.org]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Isolation of Atropine [biosmartnotes.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. Research Portal [ujcontent.uj.ac.za]
- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 23. junikhyatjournal.in [junikhyatjournal.in]
- 24. shodex.com [shodex.com]
- 25. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. mdpi.com [mdpi.com]
- 28. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 31. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 32. apexbt.com [apexbt.com]
Toxicological Profile of Atropine in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of atropine (B194438) in various animal models. Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is widely used in medicine. Understanding its toxicological characteristics is crucial for safe and effective drug development and clinical use. This document summarizes key findings on acute, repeated-dose, genetic, and reproductive and developmental toxicity, presenting quantitative data in structured tables and detailing experimental methodologies. Furthermore, it provides visual representations of atropine's mechanism of action and a typical experimental workflow for toxicological assessment.
Mechanism of Action
Atropine's pharmacological and toxicological effects are primarily due to its competitive, reversible antagonism of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] By blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, atropine inhibits parasympathetic nerve stimulation.[2][3] This leads to a range of effects, including increased heart rate, decreased salivation and bronchial secretions, relaxation of smooth muscle, and central nervous system effects.[2][3][4]
Signaling Pathway of Muscarinic Acetylcholine Receptors
The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors, which are competitively inhibited by atropine.
Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.
Toxicological Profile
Acute Toxicity
The acute toxicity of atropine varies across different animal species. The median lethal dose (LD50) is a common measure of acute toxicity.
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous | 29 |
| Mouse | Intraperitoneal | 280 |
| Mouse | Subcutaneous | 280 |
| Mouse | Oral | 750 |
| Rat | Intravenous | 50 |
| Rat | Intraperitoneal | 250 |
| Rat | Subcutaneous | 600 |
| Rat | Oral | 500 |
Repeated-Dose Toxicity
Subchronic toxicity studies have been conducted in rats and dogs to evaluate the effects of repeated exposure to atropine.
| Species | Route of Administration | Dose Levels (mg/kg/day) | Duration | Key Findings | NOAEL (mg/kg/day) |
| Rat | Inhalation (solution) | 0, 0.78, 2.5 | 21 days | Mydriasis, impaired pupillary light reflex, reduced salivation. No effects on body weight, food consumption, or clinical pathology.[5] | 2.5 |
| Rat | Inhalation (suspension) | 0, 1.4, 3.2 | 21 days | Mydriasis, impaired pupillary light reflex, reduced salivation. Adrenal gland hypertrophy in both sexes at both doses. No other toxic effects observed.[5] | < 1.4 |
| Dog | Inhalation (solution/suspension) | 0, 0.5, 1.3 | 21 days | Mydriasis, impaired pupillary light reflex, reduced salivation. Tachycardia at the high dose. No adverse effects on ECG or blood pressure. No effects on body weight, food consumption, or clinical pathology.[5] | 0.5 |
| Cynomolgus Monkey | Ocular (eye drops) | 0, 0.008, 0.02, 0.04% solution (up to 0.8 mg/monkey/day) | 1 year | Transient pupil dilation at the high dose. No systemic toxicity or effects on growth and development.[6] | 0.8 mg/monkey/day |
Genotoxicity and Carcinogenicity
Published literature indicates that atropine sulfate (B86663) did not show genotoxic potential.[7] Long-term studies in animals to evaluate carcinogenic potential have not been conducted, but available data suggest it is not carcinogenic.[7]
Reproductive and Developmental Toxicity
Studies have investigated the effects of atropine on fertility and embryonic development in animal models.
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings |
| Rat (Male) | Fertility | 62.5, 125 | Decreased pregnancy rate and number of implantations at 125 mg/kg/day. Effect on implantation also observed at 62.5 mg/kg/day. No effects on mating performance, sperm production or motility, or testicular histopathology.[8] The impairment of fertility is suggested to be due to inhibition of sperm and semen transport.[9] |
| Rat (Female) | Uterine Effects | Not specified | Marked vascular congestion, epithelial necrosis, and fibrous tissue proliferation of the uterine tissue. Reduction in uterine diameter, myometrium and endometrium thickness, and surface epithelial cell height. These effects may be due to interference with the rhythmic release of pituitary gonadotropins.[7][10] |
| Mouse | Teratology | 50 | Exposure on day 8 or 9 of gestation was associated with an increase in skeletal anomalies (one occurrence of axial skeletal fusion) and one soft tissue anomaly (exencephaly). The study authors concluded that atropine alone was not teratogenic due to the low incidence.[7] |
Experimental Protocols
General In Vivo Toxicology Study Workflow
The following diagram outlines a typical workflow for an in vivo toxicology study, from initial planning to final reporting.
Caption: A generalized workflow for conducting in vivo toxicology studies.
Male Fertility Study in Rats
-
Objective: To assess the potential effects of atropine on male reproductive function.
-
Animal Model: Sexually mature male Sprague-Dawley rats.
-
Experimental Groups:
-
Control group (vehicle administration)
-
Atropine-treated groups (e.g., 62.5 and 125 mg/kg/day)
-
-
Dosing: Oral gavage for a specified period (e.g., 1-4 weeks) prior to mating.
-
Mating: Each male is cohabited with untreated, sexually receptive females. Evidence of mating (e.g., presence of a vaginal plug or sperm in the vaginal lavage) is recorded.
-
Endpoints:
-
Male: Mating performance, body weight, and terminal organ weights (testes, epididymides, seminal vesicles, prostate). Sperm analysis (motility, concentration, morphology) from the cauda epididymis. Histopathological examination of testes and epididymides.
-
Female: Pregnancy rate, number of corpora lutea, implantation sites, and viable and non-viable fetuses.
-
-
Data Analysis: Statistical comparison of treated groups with the control group.
Cardiovascular Safety Pharmacology in Dogs
-
Objective: To evaluate the effects of atropine on cardiovascular parameters.
-
Animal Model: Conscious, telemetered Beagle dogs.
-
Experimental Design: Crossover design where each animal receives vehicle and different doses of atropine.
-
Parameters Monitored Continuously via Telemetry:
-
Electrocardiogram (ECG) for heart rate and rhythm analysis.
-
Arterial blood pressure (systolic, diastolic, mean).
-
-
Procedure:
-
Animals are instrumented with telemetry transmitters.
-
Following a recovery period, baseline cardiovascular data is collected.
-
Atropine or vehicle is administered (e.g., intravenously).
-
Cardiovascular parameters are recorded continuously for a specified duration post-dose.
-
-
Data Analysis: Changes from baseline are calculated and statistically analyzed to identify any significant effects of atropine on cardiovascular function.
Conclusion
The toxicological profile of atropine in animal models is well-characterized by its anticholinergic pharmacology. The primary toxicities observed, even at repeated high doses, are extensions of its mechanism of action, such as mydriasis, tachycardia, and reduced secretions. While there is some evidence of reproductive toxicity at high doses in rats, particularly affecting male fertility through impairment of sperm transport, and limited evidence of teratogenicity in mice, atropine is not considered to be genotoxic or carcinogenic. This comprehensive profile, derived from a range of animal studies, provides a solid foundation for risk assessment in the development and clinical application of atropine-containing pharmaceuticals. Further research could focus on more detailed mechanistic studies of its reproductive effects and the potential for developmental toxicity with more robust study designs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. A subchronic toxicity study of two inhaled aerosolized atropine sulfate formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect and safety assessment of low-concentration atropine eye drops on the growth and development of juvenile cynomolgus monkeys over a period of one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Impairment of male fertility induced by muscarinic receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropine-induced inhibition of sperm and semen transport impairs fertility in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
The Gold Standard in Bioanalysis: Utilizing (Rac)-Atropine-d3 as an Internal Standard in LC-MS/MS for Enhanced Accuracy and Precision
For Immediate Release
In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and robustness is paramount. For researchers, scientists, and drug development professionals engaged in the quantification of atropine (B194438), the use of a stable isotope-labeled internal standard is not just a recommendation but a critical component for reliable data. This application note details the use of (Rac)-Atropine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, providing comprehensive protocols and comparative data that underscore its superiority over non-deuterated analogues.
Atropine, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with various clinical applications. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can lead to significant analytical errors. The use of a deuterated internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to compensate for these variations.[1][2][3]
Quantitative Data Summary: The Advantage of a Deuterated Internal Standard
The implementation of this compound as an internal standard significantly enhances the quality of quantitative data. The following tables summarize the key performance parameters, showcasing the advantages of using a deuterated internal standard compared to a non-deuterated (structural analogue) internal standard.
Table 1: Mass Spectrometric Parameters for Atropine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Atropine | 290.0 | 124.0 | 93.0 |
| This compound | 293.1 | 127.0 | 93.0 |
Note: Specific collision energies and other MS parameters should be optimized for the instrument in use.[4][5]
Table 2: Comparative Performance of Internal Standards in Atropine Quantification
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Homatropine) |
| Precision (%CV) | ||
| Intra-assay | < 5% | < 15% |
| Inter-assay | < 8% | < 20% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Recovery Consistency | High | Moderate to Low |
| Matrix Effect Compensation | Excellent | Variable |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
This data is a representative summary based on typical performance improvements observed when using a deuterated internal standard.[6][7]
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of atropine in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (Rac)-Atropine and this compound in methanol (B129727) to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[4]
-
Working Standard Solutions: Serially dilute the atropine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.[4]
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile (B52724) to a final concentration of 10 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for the extraction of atropine from plasma samples.[8][9]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution (10 ng/mL) to all samples except for the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences. A typical starting condition is 95% A, holding for 0.5 minutes, followed by a linear gradient to 95% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
-
Mass Spectrometry:
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of atropine using this compound as an internal standard.
Caption: Logical relationship demonstrating how this compound corrects for variability in the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed LC-MS/MS Protocol for the Quantification of Atropine in Human Plasma
This application note provides a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of atropine (B194438) in human plasma. This method is designed for researchers, scientists, and professionals involved in clinical pharmacology, toxicology, and drug development who require reliable measurement of atropine concentrations.
Introduction
Atropine is a tropane (B1204802) alkaloid with significant medical applications as an anticholinergic agent. It is used to treat bradycardia, as an antidote for organophosphate poisoning, and in ophthalmology. Accurate quantification of atropine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and speed.[1][2] This document outlines a validated method using a simple protein precipitation extraction procedure followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Atropine and Atropine-d5 (internal standard, IS) reference standards.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade).
-
Water: Deionized or Milli-Q water.
-
Plasma: Drug-free human plasma, stored at -80°C.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of atropine and Atropine-d5 in methanol at a concentration of 1 mg/mL.[3] Store these solutions at -80°C.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the atropine stock solution with a 50:50 (v/v) mixture of water and methanol to create calibration standards.[3] Prepare a separate working solution for the internal standard (Atropine-d5).
-
Calibration Standards and QC Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to create calibration curve points and QC samples at low, medium, and high concentrations.[3] A typical calibration range is 0.10 ng/mL to 50.00 ng/mL.[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting atropine from plasma.[1][4]
-
Aliquot Sample: Place 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add Internal Standard: Add the working solution of the internal standard (e.g., Atropine-d5) to each tube.
-
Precipitate Proteins: Add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[1][4]
-
Vortex: Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS System and Conditions
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC System | Shimadzu X2 UPLC or equivalent[5] |
| Column | Waters Acquity HSS T3 (50 x 2.1 mm; 1.8 µm)[5] or Zorbax XDB-CN (75mm x 4.6mm; 3.5μm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Elution | Gradient Elution[5] |
| Flow Rate | 600 µL/min[5] |
| Column Temperature | 40°C[5][6] |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Mass Spectrometer | SCIEX API 5000 or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3][4] |
| Ion Source Temp. | 500°C[3] |
| IonSpray Voltage | 3000 V[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Atropine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
|---|---|---|---|---|
| Atropine | 290.0 | 124.0 | 32 | Quantifier[3][6] |
| Atropine | 290.0 | 93.0 | 37 | Qualifier[3] |
| Atropine-d5 (IS) | 295.0 | 124.0 | ~32 | Quantifier (Assumed) |
Method Validation and Performance
The described methodology has been validated according to established guidelines, demonstrating high accuracy, precision, and sensitivity.
Table 4: Summary of Quantitative Method Validation Data
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.10 ng/mL – 50.00 ng/mL | [4] |
| 1.0 ng/mL – 1000 ng/mL | [3] | |
| 0.05 ng/mL – 50 ng/mL | [7][8] | |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [1][4] |
| 1.0 ng/mL | [3] | |
| Intra-day Precision (%CV) | < 10% | [4] |
| Inter-day Precision (%CV) | < 10% | [4] |
| Intra-day Accuracy | Within ±7% | [4] |
| Inter-day Accuracy | Within ±7% | [4] |
| Extraction Recovery (Protein Ppt.) | 88 - 94% |[7][8] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of atropine in human plasma.
Caption: Workflow for atropine quantification in human plasma.
Data Analysis
Data is acquired and processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of atropine to the internal standard (Atropine-d5) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used to fit the curve. The concentration of atropine in the QC and unknown plasma samples is then interpolated from this regression line.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantification of atropine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings. The validation data confirms that the method meets the stringent requirements for bioanalytical assays, ensuring high-quality data for pharmacokinetic and toxicological evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. tsijournals.com [tsijournals.com]
- 7. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Atroline Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of serum samples for the quantitative analysis of atropine (B194438). The described methods are essential for pharmacokinetic studies, toxicological assessments, and clinical monitoring. Three common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Accurate determination of atropine concentrations in serum is critical for various research and clinical applications. Due to the complexity of the serum matrix, which contains high concentrations of proteins and other endogenous substances, a robust sample preparation step is necessary to remove potential interferences before analysis by methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available resources.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from serum samples. It is often used for high-throughput analysis due to its simplicity and speed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1] |
| Lower Limit of Detection (LOD) | 0.1 ng/mL | [1] |
| Linearity Range | 0.2 - 50 ng/mL | [1] |
| Accuracy | 100.57 ± 1.59% | [1] |
| Precision (CV%) | < 5% | [1] |
Experimental Protocol
Materials:
-
Serum sample
-
Methanol (B129727) (HPLC grade), ice-cold
-
Internal Standard (IS) solution (e.g., atropine-d3 in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 20,000 x g and 4°C
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of serum sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard solution.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Incubate the sample at 4°C for 30 minutes to enhance protein precipitation.[2]
-
Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new, clean tube, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen, if necessary, to concentrate the sample.
-
Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the reconstitution solution.[2]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Workflow Diagram
References
Application Notes and Protocols for a Pharmacokinetic Study of (Rac)-Atropine-d3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting a pharmacokinetic (PK) study of (Rac)-Atropine-d3 in mice. Atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for preclinical drug development.[1][2] The use of a deuterated form, this compound, allows for sensitive and specific quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by serving as an ideal internal standard for the unlabeled drug or for studies where the deuterated compound itself is the analyte of interest.[3][4][5] This document outlines the essential protocols, from animal handling and compound administration to sample analysis and data interpretation.
Objectives
-
To determine the pharmacokinetic profile of this compound in mice following intravenous (IV) and oral (PO) administration.
-
To calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
-
To establish a robust and reproducible experimental workflow for future preclinical studies.
Materials and Reagents
-
Test Article: this compound
-
Vehicle: Sterile 0.9% saline
-
Animals: Male or female CD-1 or C57BL/6 mice (8-12 weeks old)
-
Anesthetics: Isoflurane
-
Anticoagulant: K2-EDTA
-
Reagents for Bioanalysis: Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Equipment:
Experimental Protocols
Animal Preparation and Dosing
-
Acclimatization: House mice in a controlled environment for at least one week prior to the study, with ad libitum access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation: Prepare a stock solution of this compound in sterile saline. The final dosing solution should be prepared fresh on the day of the experiment.
-
Dose Administration:
-
Intravenous (IV) Administration: Administer the dose (e.g., 1 mg/kg) via a bolus injection into the tail vein.[8] The injection volume should be approximately 5-10 mL/kg.
-
Oral (PO) Administration: Administer the dose (e.g., 5 mg/kg) via oral gavage.[6][9][10][11] The gavage volume should not exceed 10 mL/kg.[6]
-
Blood Sample Collection
A serial bleeding protocol is recommended to minimize the number of animals used and reduce inter-animal variability.[8][12]
-
Collect blood samples (approximately 30-50 µL) at the following time points:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Blood can be collected via the submandibular or saphenous vein for serial sampling.[8] Terminal blood collection can be performed via cardiac puncture under deep anesthesia.[8][13]
-
Collect blood into K2-EDTA-coated tubes.
-
Process blood samples by centrifugation at 4°C to obtain plasma.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (containing an internal standard if this compound is the analyte) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Presentation
Plasma Concentration-Time Profile of this compound
The following tables present hypothetical data for the plasma concentration of this compound over time following IV and PO administration.
Table 1: Mean Plasma Concentration of this compound Following a Single 1 mg/kg IV Dose in Mice (n=6)
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.033 | 450.2 | 85.6 |
| 0.083 | 325.8 | 62.1 |
| 0.25 | 180.5 | 34.3 |
| 0.5 | 95.7 | 18.2 |
| 1 | 48.9 | 9.3 |
| 2 | 20.1 | 3.8 |
| 4 | 5.6 | 1.1 |
| 8 | 1.2 | 0.2 |
| 24 | BQL | - |
BQL: Below Quantifiable Limit
Table 2: Mean Plasma Concentration of this compound Following a Single 5 mg/kg PO Dose in Mice (n=6)
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.083 | 15.3 | 4.1 |
| 0.25 | 88.6 | 23.9 |
| 0.5 | 152.4 | 41.1 |
| 1 | 110.9 | 29.9 |
| 2 | 65.2 | 17.6 |
| 4 | 25.8 | 7.0 |
| 8 | 8.1 | 2.2 |
| 24 | BQL | - |
BQL: Below Quantifiable Limit
Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated using non-compartmental analysis of the mean plasma concentration-time data.[14][15]
Table 3: Summary of Key Pharmacokinetic Parameters for this compound in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 450.2 | 152.4 |
| Tmax (hr) | 0.033 | 0.5 |
| AUC0-t (nghr/mL) | 285.4 | 458.7 |
| AUC0-inf (nghr/mL) | 288.1 | 465.3 |
| t½ (hr) | 1.8 | 2.1 |
| CL (L/hr/kg) | 0.87 | - |
| Vd (L/kg) | 2.2 | - |
| %F | - | 32.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; %F: Oral bioavailability.
Visualizations
Atropine Signaling Pathway (Simplified)
Caption: Simplified signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of atropine.
Experimental Workflow for Pharmacokinetic Study
Caption: Experimental workflow for the pharmacokinetic study of this compound in mice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bcm.edu [bcm.edu]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Quantitative Analysis of Atropine using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atropine (B194438) is a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It is used therapeutically to treat a variety of conditions, including bradycardia, organophosphate poisoning, and to decrease saliva production during surgery.[1] Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and quality control of pharmaceutical formulations.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules like atropine in complex mixtures.[4][5] The use of a stable isotope-labeled internal standard, such as deuterated atropine (e.g., atropine-d5), is the gold standard for quantitative LC-MS/MS analysis.[6][7] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a more accurate and precise measurement of the analyte concentration.[7][8]
This application note provides a detailed protocol for the preparation of calibration curves for the quantitative analysis of atropine in plasma using a deuterated internal standard and LC-MS/MS.
Signaling Pathway of Atropine
Atropine functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][9] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[10][11] By blocking these receptors, atropine inhibits the effects of the parasympathetic nervous system.[12] For instance, at the sinoatrial node of the heart, M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a slower heart rate.[13] Atropine blocks this action, leading to an increased heart rate.[9][13] In other tissues, such as smooth muscle and glands, M1 and M3 receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and causing muscle contraction or glandular secretion.[14][15] Atropine antagonizes these effects, leading to smooth muscle relaxation and reduced secretions.[9][12]
Caption: Atropine's mechanism of action.
Experimental Protocol: Preparation of Calibration Curves
This protocol outlines the preparation of calibration standards and quality control (QC) samples in plasma for the quantification of atropine using atropine-d5 (B1150993) as an internal standard.
1. Materials and Reagents
-
Atropine sulfate (B86663) (Reference Standard)
-
Atropine-d5 (Deuterated Internal Standard)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid
-
Drug-free plasma (e.g., human, rat)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock Solutions
-
Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve atropine sulfate in methanol to obtain a final concentration of 1 mg/mL.
-
Atropine-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve atropine-d5 in methanol to a final concentration of 1 mg/mL.[16]
-
Working Internal Standard (IS) Solution: Dilute the Atropine-d5 stock solution with 50:50 (v/v) methanol:water to a suitable working concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Serial Dilutions: Prepare a series of working standard solutions of atropine by serially diluting the atropine stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 0.1 ng/mL to 1000 ng/mL).[16][17]
-
Spiking into Plasma: To prepare the calibration standards, add a small volume (e.g., 5 µL) of each working standard solution to a larger volume of drug-free plasma (e.g., 95 µL).[16] This minimizes the amount of organic solvent in the plasma matrix.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range using the same spiking procedure.
4. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting atropine from plasma samples.[5][17]
-
To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 10 µL of the working IS solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the workflow for preparing the calibration curve and analyzing samples.
Caption: Workflow for atropine calibration curve preparation.
Data Presentation: Typical Calibration Curve Parameters
The following table summarizes typical parameters for a validated LC-MS/MS method for atropine quantification. The exact values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.1 - 1000 ng/mL | [16][17] |
| Correlation Coefficient (R²) | > 0.99 | [18][19] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [16][17] |
| Limit of Detection (LOD) | 0.02 - 0.1 ng/mL | [19][20] |
| Intra-day Precision (%RSD) | < 15% | [17] |
| Inter-day Precision (%RSD) | < 15% | [17] |
| Accuracy (% Recovery) | 85 - 115% | [20][21] |
This application note provides a comprehensive protocol for the preparation of calibration curves for the quantitative analysis of atropine in plasma using a deuterated internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by compensating for matrix effects and variations in sample processing. The described method is suitable for a wide range of applications in research and development, including pharmacokinetic and toxicokinetic studies. Method validation according to regulatory guidelines is essential before application to routine sample analysis.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Assessment of drug content uniformity of atropine sulfate triturate by liquid chromatography–tandem mass spectrometry, X-ray powder diffraction, and Raman chemical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. myadlm.org [myadlm.org]
- 9. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 21. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Atropine in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative determination of atropine (B194438) in biological fluids, such as plasma, serum, and blood, using Gas Chromatography-Mass Spectrometry (GC-MS). Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, requires sensitive and specific analytical methods for pharmacokinetic studies, clinical monitoring, and forensic analysis.[1] This application note outlines protocols for sample preparation, including liquid-liquid extraction and derivatization, as well as optimized GC-MS conditions for accurate and reproducible quantification.
Introduction
Atropine is a tropane (B1204802) alkaloid with significant clinical applications, including the treatment of bradycardia and organophosphate poisoning.[2][3] Monitoring its concentration in biological matrices is crucial for therapeutic drug management and toxicological investigations. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for this purpose. However, the thermal instability of atropine presents an analytical challenge, often necessitating derivatization to improve its chromatographic behavior and prevent degradation in the GC inlet.[4][5] This note details a validated GC-MS method, providing researchers with a reliable protocol for atropine analysis.
Atropine Signaling Pathway
Atropine functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2][6] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[3][7] For instance, at the sinoatrial node of the heart, acetylcholine binds to M2 receptors, which are coupled to Gi-proteins. This activation decreases intracellular cAMP levels and activates potassium channels, leading to hyperpolarization and a decreased heart rate.[7] Atropine competitively blocks this interaction, thereby preventing the vagal effects on the heart and leading to an increased heart rate.[7]
Caption: Atropine's mechanism as a competitive antagonist at the M2 muscarinic receptor.
Quantitative Data Summary
The following tables summarize the quantitative performance of various GC-MS methods for atropine determination reported in the literature.
Table 1: Method Performance in Serum/Plasma
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Serum | Blood |
| Extraction | Liquid-Liquid Extraction (LLE) | Alkaline Hydrolysis & LLE |
| Derivatization Reagent | BSTFA with 1% TMCS | PFPA |
| Internal Standard | Codeine-d3 | Deuterated N-methyl-atropine |
| Linearity Range | 2.00 - 500 ng/mL | 10 - 300 ng/mL |
| Limit of Quantification (LOQ) | 2.00 ng/mL | 10 ng/mL |
| Recovery | > 85.9% | 69% |
| Precision (% CV) | < 8.7% | 6.5% |
| Reference | [8] | [9] |
Table 2: GC-MS Parameters
| Parameter | Method 1 | Method 2 |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Cross-linked methyl silicone (25 m) |
| Injector Temperature | 280 °C | Not specified |
| Oven Program | 100°C (1 min), then 20°C/min to 300°C (5 min) | 100°C, then 20°C/min |
| Carrier Gas | Helium | Not specified |
| MS Detector | MSD | Not specified |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Atropine-TMS: 238, 304, 361 | PFPA-tropine ester: 124, 287 |
| Reference | [8] | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the determination of atropine in human serum.
Materials and Reagents
-
Atropine standard
-
Internal Standard (e.g., Codeine-d3 or Deuterated Atropine)
-
Human serum (blank)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Sodium hydroxide (B78521) solution (1 M)
-
Hydrochloric acid (0.1 M)
-
Deionized water
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Sample Spiking: To a 1 mL serum sample in a glass centrifuge tube, add the internal standard. For calibration standards and quality controls, add the appropriate volume of atropine working solution.
-
Alkalinization: Add 100 µL of 1 M sodium hydroxide to each tube and vortex for 30 seconds to adjust the pH.
-
Extraction: Add 5 mL of ethyl acetate:dichloromethane (3:1, v/v) to each tube.[8]
-
Mixing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dry residue, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[8]
-
Reaction: Cap the tubes tightly and heat at 70°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Utilize a capillary column such as an HP-5MS or equivalent. The oven temperature program should be optimized for the separation of the atropine derivative from other matrix components. A typical program starts at 100°C, holds for 1 minute, then ramps up to 300°C.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. For quantification, use the Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the atropine derivative and the internal standard.
Caption: Workflow for atropine determination in serum by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of atropine in biological fluids. The combination of liquid-liquid extraction and silylation derivatization effectively prepares the analyte for analysis, while the selectivity of SIM mode in mass spectrometry ensures accurate measurement. This protocol can be readily implemented in research and clinical laboratories for various applications requiring the determination of atropine concentrations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 8. A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Atropine in Human Plasma Using (Rac)-Atropine-d3 as an Internal Standard for Therapeutic Drug Monitoring
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atropine (B194438) in human plasma. The method utilizes (Rac)-Atropine-d3 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). Sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis. The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy.
Introduction
Atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with a narrow therapeutic index.[1] It is used clinically for various indications, including the treatment of bradycardia and organophosphate poisoning.[2][3][4] Therapeutic drug monitoring of atropine is crucial to optimize therapeutic efficacy while minimizing the risk of adverse effects, which can range from dry mouth and blurred vision to tachycardia and delirium.[5][6]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[7] It compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. This application note provides a detailed protocol for the determination of atropine in human plasma using this compound, suitable for clinical and research laboratories.
Experimental
Materials and Reagents
-
Atropine sulfate (B86663) (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Compound |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
Protocols
Preparation of Stock and Working Solutions
-
Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve atropine sulfate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the atropine stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation Protocol
A simple protein precipitation method is employed for sample preparation.[8][9][10]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Data Analysis
Quantification is performed by calculating the peak area ratio of atropine to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of atropine in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Method Validation
The method was validated for linearity, precision, accuracy, and recovery.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
Results and Discussion
This LC-MS/MS method provides a reliable and high-throughput approach for the therapeutic drug monitoring of atropine in human plasma. The use of this compound as an internal standard effectively corrects for any variability during sample processing and analysis, ensuring accurate quantification. The simple protein precipitation protocol minimizes sample preparation time and is amenable to automation. The method's validation parameters are well within the acceptable limits for bioanalytical method validation, demonstrating its suitability for clinical applications.
Conclusion
The described LC-MS/MS method utilizing this compound is a highly effective tool for the therapeutic drug monitoring of atropine. Its simplicity, speed, and accuracy make it ideal for routine use in clinical laboratories to aid in optimizing patient therapy.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdr.net [pdr.net]
- 4. atlanticcanadapoisoncentre.ca [atlanticcanadapoisoncentre.ca]
- 5. researchgate.net [researchgate.net]
- 6. summahealth.org [summahealth.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Application Note and Protocol: Solid-Phase Extraction of Atropine from Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the solid-phase extraction (SPE) of atropine (B194438) from plasma samples. Atropine is a tropane (B1204802) alkaloid with anticholinergic properties, and its accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and sample cleanup, making it ideal for sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The following protocol is based on a validated method using a weak cation exchange sorbent.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described solid-phase extraction method when coupled with LC-MS/MS for the analysis of atropine in plasma.
| Parameter | Value | Reference |
| Extraction Recovery | > 90% | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | [1] |
| Intra-day Precision (RSD) | < 9.0% | [1] |
| Inter-day Precision (RSD) | < 8.0% | [1] |
| Intra-day Accuracy | 87% to 110% | [1] |
| Inter-day Accuracy | 87% to 110% | [1] |
Experimental Protocol: Solid-Phase Extraction of Atropine
This protocol details the materials and steps for the extraction of atropine from plasma samples using Oasis WCX (Weak Cation Exchange) SPE cartridges.
Materials:
-
SPE Cartridges: Oasis WCX 1 cc/30 mg cartridges
-
Plasma Sample: 10 µL (or other validated volume)
-
Internal Standard (IS) Solution: Atropine-d5 (or other suitable IS) in a suitable buffer (e.g., 25 mM formate (B1220265) buffer).[1]
-
Reagents:
-
Acetonitrile (B52724) (ACN)
-
Purified Water (e.g., Milli-Q or equivalent)
-
Ammonium (B1175870) Formate Buffer (25 mM)
-
Formic Acid (FA)
-
-
Equipment:
-
Positive pressure manifold or vacuum manifold for SPE
-
Pipettes and tips
-
Collection tubes (e.g., 5 mL polypropylene (B1209903) tubes)
-
Vortex mixer
-
Centrifuge (if sample pre-treatment requires it)
-
Protocol Steps:
-
Sample Pre-treatment:
-
To a 10 µL plasma sample, add 290 µL of the internal standard solution.[1]
-
Vortex the mixture to ensure homogeneity.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the entire pre-treated plasma sample mixture onto the conditioned SPE cartridge.[1]
-
Apply gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium formate buffer to remove polar interferences.[1]
-
Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.[1]
-
Dry the cartridge bed thoroughly under vacuum or positive pressure for a few minutes to remove any residual wash solvents.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the atropine and internal standard from the cartridge by adding 1 mL of acetonitrile containing 5% formic acid.[1]
-
Collect the entire eluate.
-
-
Post-Elution Processing:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase used for LC-MS analysis. This step can help to concentrate the sample and improve sensitivity.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Visualizations
Diagram of the Solid-Phase Extraction Workflow:
Caption: Workflow for atropine extraction from plasma using SPE.
References
Application Note: Determination of Atropine Residues in Food Products by High-Performance Liquid Chromatography (HPLC)
Introduction
Atropine (B194438) is a tropane (B1204802) alkaloid, a class of naturally occurring toxins produced by various plants, particularly those belonging to the Solanaceae family (e.g., belladonna, datura)[1][2][3]. These plants can grow as weeds in agricultural fields, leading to the contamination of food crops such as cereals, buckwheat, and soybeans[1][4]. In veterinary medicine, atropine is used as a medication, which can result in residues in animal-derived foods like meat if not used properly[5][6]. Due to its anticholinergic properties, atropine can pose a health risk to humans, affecting the central nervous system and heart rate[7]. Therefore, regulatory bodies have established maximum residue levels (MRLs) for atropine in various food commodities to ensure consumer safety[7]. This application note provides detailed protocols for the determination of atropine residues in food products using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Principle
This method outlines the extraction, cleanup, and quantification of atropine residues in diverse food matrices. The procedure involves extracting atropine from a homogenized sample using an appropriate solvent. For complex matrices, a cleanup step using Solid-Phase Extraction (SPE) is employed to remove interfering components. The final determination is performed by reversed-phase HPLC, where atropine is separated from other compounds and quantified by a UV detector or a tandem mass spectrometer. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is a streamlined extraction method suitable for this analysis[8].
Experimental Protocols
Protocol 1: Sample Preparation for Solid Food Matrices (e.g., Beef, Cereals)
This protocol is a generalized procedure based on methods for beef and cereals[5][8].
-
Homogenization: Weigh a representative 5-10 g portion of the food sample and homogenize it until a uniform consistency is achieved.
-
Extraction:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724) (or methanol). For the QuEChERS method, specific salt packets are also added[8].
-
Vortex or shake vigorously for 15-20 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 7000 rpm for 10 minutes[4].
-
Collect the supernatant (the upper liquid layer).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Activate an appropriate SPE column (e.g., C18) by passing 3 mL of methanol (B129727) followed by 3 mL of water through it[5].
-
Load the collected supernatant onto the activated SPE column[5].
-
Wash the column with 3 mL of 5% methanol in water to remove polar interferences[5].
-
Dry the column under a gentle stream of nitrogen.
-
Elute the atropine from the column using 3 mL of acetonitrile[5].
-
-
Final Preparation:
Protocol 2: HPLC-UV Analysis
This protocol is based on a validated method for atropine determination in beef[5].
-
Standard Preparation: Prepare a stock solution of atropine standard (e.g., 100 µg/mL) in methanol. Create a series of working standards (e.g., 0.5 to 20.0 µg/mL) by diluting the stock solution with the mobile phase to generate a standard curve[5].
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject 20 µL of the prepared standards and sample extracts into the HPLC system[5].
-
-
Quantification: Identify the atropine peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the working standards.
Protocol 3: LC-MS/MS Analysis
This protocol provides higher sensitivity and is suitable for detecting low-level contamination in matrices like cereals and popcorn[4][8].
-
Standard Preparation: Prepare calibration standards as in Protocol 2. For improved accuracy, use isotopically labeled internal standards like Atropine-D3[1][2].
-
Chromatographic and Mass Spectrometric Conditions:
-
Quantification: Quantify atropine by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Condition | Reference |
| HPLC System | Waters Alliance E2695 or equivalent | [5] |
| Column | C18 (4.6 mm × 250 mm, 5 µm) | [5] |
| Mobile Phase | 0.025 M Phosphoric Acid (pH 3) : Acetonitrile (87:13, v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Injection Volume | 20 µL | [5] |
| Column Temperature | 30 °C | [5] |
| UV Detection | 210 nm | [5][10] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
| LC System | UHPLC or HPLC system | [11] |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | [11] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | [11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid | [11] |
| Flow Rate | 0.3 - 0.5 mL/min (typical for UHPLC) | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [4] |
| Precursor Ion (m/z) | 290.2 | [4] |
| Product Ions (m/z) | 124.2, 93.2 | [4] |
| Internal Standard | Atropine-D3 | [2] |
Table 3: Method Performance Data Summary
| Food Matrix | Method | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| Beef | HPLC-UV | 0.25 mg/kg | 0.5 mg/kg | 82.37 - 88.31 | < 10 | [5] |
| Cereals | LC-MS/MS | - | 0.5 µg/kg | 82 - 114 | ≤ 6 | |
| Animal Feed | LC-MS/MS | - | 0.93 µg/kg | - | - | [2] |
| Popcorn | LC-MS/MS | < 1 µg/kg | 2 µg/kg | 69.2 | < 15 | [3][4] |
Workflow Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. Scopolamine and atropine in feeds - determination with liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mail.researcherslinks.com [mail.researcherslinks.com]
- 7. gba-group.com [gba-group.com]
- 8. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
- 10. nnpub.org [nnpub.org]
- 11. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
Application Notes and Protocols: Deuterated Standards in Clinical Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of clinical diagnostics, therapeutic drug monitoring, and drug development, the demand for highly accurate and precise quantitative analysis is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technology due to its high sensitivity and specificity. However, the complexity of biological matrices can introduce significant variability in sample preparation and analysis. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for mitigating these challenges and achieving reliable quantification.[1][2]
Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[3] This subtle mass change allows the mass spectrometer to differentiate the standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[4][5] This document provides a detailed overview of the principles, applications, and protocols for the use of deuterated standards in clinical mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated standards is based on the principle of isotope dilution mass spectrometry (IDMS).[4] A known amount of the deuterated standard is added to the sample at the earliest stage of preparation.[4] This "spiked" standard co-elutes with the endogenous analyte during chromatography and experiences the same extraction efficiencies, matrix effects, and ionization suppression or enhancement.[6][7] The mass spectrometer detects both the analyte and the deuterated standard, and the ratio of their peak areas is used to calculate the analyte concentration.[7] Because any variations in the analytical process affect both the analyte and the standard nearly equally, their ratio remains constant, leading to highly accurate and precise measurements.[4]
Key Advantages of Deuterated Standards
The use of deuterated internal standards offers several significant advantages in clinical mass spectrometry:
-
Improved Accuracy and Precision: By compensating for variations in sample preparation and matrix effects, deuterated standards significantly enhance the accuracy and precision of quantitative assays.[6][8]
-
Correction for Matrix Effects: Matrix effects, caused by co-eluting endogenous compounds that affect the ionization of the analyte, are a major challenge in LC-MS. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for effective correction.[7]
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by the deuterated standard, ensuring that the final calculated concentration is accurate.[4]
-
Robustness and Reliability: The use of deuterated standards leads to more robust and reliable analytical methods, which is critical in regulated clinical and pharmaceutical environments.[8]
Applications in Clinical Mass Spectrometry
Deuterated standards are employed in a wide range of clinical applications, including:
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, such as immunosuppressants (e.g., cyclosporine A, tacrolimus, sirolimus), accurate measurement of their concentration in blood or plasma is crucial to avoid toxicity or transplant rejection.[6] Deuterated standards are essential for the precise quantification of these drugs.[6]
-
Endocrinology: The quantification of hormones and their metabolites, such as steroids and vitamin D, is critical for diagnosing and managing endocrine disorders.[9][10] Deuterated standards enable the accurate measurement of these compounds in complex biological matrices.[10]
-
Newborn Screening: Tandem mass spectrometry is used to screen newborns for a variety of inherited metabolic disorders by measuring the levels of specific amino acids and acylcarnitines in dried blood spots.[11][12] Deuterated internal standards are a key component of these screening assays.[11]
-
Biomarker Quantification: In clinical research and diagnostics, the accurate measurement of disease biomarkers is essential.[9] For instance, stable isotope-labeled proteins can be used as internal standards for the quantification of protein biomarkers like C-reactive protein.[13]
Experimental Protocols
The following are generalized protocols for the use of deuterated standards in clinical LC-MS analysis. These should be adapted and validated for specific analytes and matrices.
Preparation of Stock and Working Solutions
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve them in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.[4]
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. These will be used to construct the calibration curve.[4]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and consistent signal in the mass spectrometer. This solution will be added to all calibrators, quality controls, and unknown samples.[4]
Sample Preparation: Protein Precipitation (for Plasma or Serum)
This is a common and straightforward method for removing proteins from biological fluid samples.[6][8]
-
Aliquoting: In a microcentrifuge tube, add 10 µL of the deuterated internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).[4]
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[4]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific analyte.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[8]
-
Gradient: A suitable gradient to achieve chromatographic separation of the analyte from other matrix components. For example, start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then re-equilibrate to initial conditions.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7] In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
Data Presentation
The performance of a quantitative LC-MS/MS assay using deuterated standards is evaluated through a series of validation experiments. The results are typically summarized in tables for easy comparison.
Table 1: Representative Analytical Performance Characteristics
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (CV%) | ||
| - Intra-assay (n=5) | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-assay (n=5, 3 days) | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ||
| - Intra-assay | -5% to +3% | Within ±15% (±20% at LLOQ) |
| - Inter-assay | -7% to +5% | Within ±15% (±20% at LLOQ) |
| Recovery | 85-95% | Consistent and reproducible |
| Matrix Effect | 90-105% | Within an acceptable range, typically 85-115% |
Visualizations
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
General Experimental Workflow
Caption: General workflow for clinical analysis using deuterated standards.
Key Considerations and Troubleshooting
While deuterated standards are highly effective, there are some important considerations for their successful implementation:
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, especially at low levels.[4] Isotopic enrichment should ideally be ≥98%.[4]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent.[4]
-
Isotope Effect: The increased mass of deuterium can sometimes cause the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography.[7] This "isotope effect" can lead to differential matrix effects if the two compounds do not experience the same degree of ion suppression or enhancement.[7][14]
-
Potential for Incomplete Correction: In some rare cases, particularly with complex matrices, deuterated internal standards may not perfectly correct for ion suppression.[14][15] Therefore, a thorough validation of matrix effects is always recommended.
References
- 1. metsol.com [metsol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 11. ukisotope.com [ukisotope.com]
- 12. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
- 13. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 14. myadlm.org [myadlm.org]
- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving matrix effects in atropine quantification with (Rac)-Atropine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of atropine (B194438) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Atropine-d3 as a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound for atropine quantification?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis.[1][2] Because it is chemically almost identical to atropine, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer.[2] This allows the SIL-IS to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.[1][2]
Q2: What are matrix effects and how do they affect my results?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as salts, lipids, and proteins.[1] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. The use of a SIL-IS like this compound helps to normalize these variations.[1]
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for atropine and this compound?
The precursor ion for atropine is typically m/z 290.2.[3][4] Common product ions for quantification and qualification are m/z 124.2 and m/z 93.2.[3][5] For this compound, the precursor ion is m/z 293.2, and the product ion is often m/z 124.2 or 127.2.[4] It is crucial to optimize these transitions on your specific instrument.
Q4: How do I calculate the matrix effect in my assay?
The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to its peak area in a neat solution (no matrix). The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Atropine | - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Interaction of the basic atropine molecule with active sites on the column or system. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of atropine. | - Dilute the sample. - Use a column with end-capping or a different stationary phase. Consider adding a small amount of a competing base to the mobile phase. - Adjust the mobile phase pH. A slightly acidic pH (e.g., with 0.1% formic acid) is often used for atropine analysis. |
| High Variability in this compound Response | - Inconsistent Sample Preparation: Variability in extraction recovery between samples. - Matrix Effects: Significant and variable ion suppression or enhancement affecting the internal standard. | - Ensure consistent and precise execution of the sample preparation protocol. - Optimize the sample cleanup procedure to remove more interfering matrix components. Consider a different extraction technique (e.g., SPE instead of protein precipitation). |
| Inaccurate Quantification Despite Using a SIL-IS | - Isotopic Contribution/Crosstalk: The unlabeled atropine may have a natural isotope that contributes to the signal of the deuterated internal standard, or vice versa. - Chromatographic Separation of Analyte and IS: Although unlikely with a SIL-IS, slight differences in retention time can occur, leading to differential matrix effects.[6] | - Check the isotopic purity of the this compound standard. If necessary, correct for isotopic contribution in the data processing. - Optimize chromatography to ensure co-elution. A shallow gradient or isocratic elution can sometimes help. |
| Low Recovery of Atropine and this compound | - Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting atropine from the matrix. - Analyte Degradation: Atropine can be susceptible to degradation, especially at certain pH values or temperatures. | - Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). - Ensure samples are processed promptly and stored under appropriate conditions (e.g., protected from light, at low temperatures). |
Experimental Protocols
Protocol 1: Protein Precipitation for Atropine in Plasma
This method is quick and simple but may result in a less clean extract compared to other techniques.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Atropine in Plasma
SPE provides a cleaner extract and can improve sensitivity by concentrating the analyte.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid and the internal standard, this compound.
-
Vortex to mix.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes typical performance data for atropine quantification using a deuterated internal standard. Actual results may vary depending on the specific method and matrix.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Recovery | 85-95% | >90%[5] |
| Matrix Effect (Suppression) | 15-30% | <15%[5] |
| Accuracy (% Bias) | Within ±10% | Within ±5% |
| Precision (% RSD) | <10% | <5% |
Visualizations
Caption: General experimental workflow for atropine quantification.
Caption: How this compound compensates for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak shape and resolution for atropine in reversed-phase HPLC
Welcome to the technical support center for the analysis of atropine (B194438) using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods, improve peak shape, and enhance resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my atropine peak showing significant tailing?
Peak tailing for atropine, a basic compound, is a common issue in reversed-phase HPLC.[1] It is primarily caused by secondary interactions between the positively charged atropine molecule and negatively charged, unreacted silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[2][3] This interaction is a form of ionic exchange that disrupts the primary non-polar interactions, leading to a distorted peak shape.[2][4]
Q2: How can I reduce or eliminate peak tailing for atropine?
There are several effective strategies to mitigate silanol interactions and improve peak shape:
-
Optimize Mobile Phase pH: Adjusting the mobile phase to a low pH (typically between 2.5 and 4.0) is the most common solution.[5][6][7] At low pH, most silanol groups are protonated (Si-OH) and thus unionized, which minimizes their ability to interact with the protonated atropine molecules.[2][8]
-
Use an End-Capped Column: Modern HPLC columns often feature "end-capping," where the residual silanol groups are chemically bonded with a small, less reactive group (like trimethylsilane) to block them from interacting with analytes.[2][9]
-
Add a Competing Base: Introducing a small concentration of another basic compound, like triethylamine (B128534) (a "silanol blocking agent"), to the mobile phase can help.[2] These agents compete with atropine for the active silanol sites, effectively masking the unwanted interactions.
-
Select an Appropriate Column: Consider using a column with a different stationary phase, such as one with low silanol activity or a polymer-based column that is stable over a wider pH range.[8][10]
Q3: How do I improve the resolution between atropine and a closely eluting impurity?
Improving resolution requires adjusting one of the three key chromatographic factors: efficiency (N), selectivity (α), or retention factor (k).[11]
-
Change Selectivity (α): This is often the most powerful method.[11] You can alter selectivity by changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol), adjusting the mobile phase pH, or changing the column stationary phase (e.g., from C18 to a phenyl or cyano column).[11]
-
Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks. This can be achieved by using a column with smaller particles (e.g., 3 µm instead of 5 µm), using a longer column, or optimizing the flow rate.[11] Lowering the flow rate can often lead to narrower peaks and better resolution.[12]
-
Increase Retention Factor (k): Increasing the retention of the peaks can sometimes improve resolution. In reversed-phase HPLC, this is done by decreasing the percentage of the organic solvent in the mobile phase.[11]
Q4: What is a good starting point for developing an HPLC method for atropine?
A robust starting point based on validated methods would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate) adjusted to a pH between 3.0 and 4.0, and an organic modifier like acetonitrile or methanol (B129727).[5][6] A starting ratio could be around 60:40 or 75:25 (buffer:organic).[5][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 210 nm, where atropine shows a good response.[5][7][13]
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) for better reproducibility.[12]
Q5: My peak shapes are good, but the retention times are drifting. What are the likely causes?
Fluctuating retention times can indicate several issues:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This is especially important when changing mobile phase compositions.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, such as slight variations in pH or organic solvent ratio, can cause drift.[1] If preparing the mobile phase by mixing online, ensure the pump's proportioning valves are working correctly.[14]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment and improves reproducibility.[12]
-
Leaks: Check the system for any leaks, as even a small leak can cause pressure fluctuations and lead to erratic retention times.[15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common chromatographic problems encountered during atropine analysis.
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing (Atropine Peak Only) | Secondary interactions with residual silanol groups on the column.[2] | 1. Lower the mobile phase pH to 2.5-4.0 to suppress silanol ionization.[16][17] 2. Use a high-purity, end-capped C18 column.[9] 3. Add a competing base (e.g., triethylamine) to the mobile phase.[2] |
| Column Overload .[1] | 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume.[18] | |
| Peak Tailing or Fronting (All Peaks) | A void or channel has formed at the column inlet. | 1. Try reversing and flushing the column (check manufacturer's instructions first). 2. If the problem persists, replace the column.[1] |
| Partially blocked column frit .[1] | 1. Backflush the column to dislodge particulates. 2. Always filter samples and mobile phases to prevent frit blockage.[12] | |
| Poor Resolution | Low column efficiency (N) ; peaks are too broad. | 1. Decrease the flow rate.[12] 2. Use a column with smaller particles or a longer column.[11] 3. Minimize extra-column dead volume in the system tubing and connections.[19] |
| Poor selectivity (α) ; peaks are too close together. | 1. Adjust the mobile phase pH; this can significantly alter the retention of ionizable compounds like atropine.[8] 2. Change the organic modifier (e.g., switch from acetonitrile to methanol).[11] 3. Try a column with a different stationary phase (e.g., Phenyl-Hexyl). | |
| Split Peaks | Sample solvent is incompatible with the mobile phase.[15] | 1. Dissolve the sample in the mobile phase whenever possible.[15] 2. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Clogged or damaged column inlet frit . | 1. Replace the frit or the column. Use a guard column to protect the analytical column.[14] | |
| High Backpressure | Obstruction in the system .[15] | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the source of the blockage. 2. A common cause is a blocked column frit or guard column.[14] |
| Mobile phase precipitation . | 1. Ensure buffer salts are fully soluble in the mobile phase mixture. 2. Flush the system thoroughly with water before switching to organic solvents to prevent buffer precipitation. |
Quantitative Data Summary: HPLC Method Parameters for Atropine
The following table summarizes various published method parameters for the analysis of atropine, providing a comparative overview for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | ODS-BP hyperchrome C18[6] | Shimadzu C18[13] | Phenomenex Kinetex C18[7] | Primesep 200[20] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm[6] | 150 mm x 4.6 mm, 3 µm[13] | 250 mm x 4.6 mm, 5 µm[7] | 150 mm x 4.6 mm, 3 µm[20] |
| Mobile Phase (Aqueous) | 0.05 M KH₂PO₄ Buffer[6] | Buffer (unspecified)[13] | pH 2.50 Buffer[7] | Water with buffer[20] |
| Mobile Phase (Organic) | Acetonitrile (ACN)[6] | Methanol (MeOH)[13] | Acetonitrile (ACN)[7] | Acetonitrile (ACN)[20] |
| Composition | 60:40 (Buffer:ACN)[6] | 40:60 (Buffer:MeOH)[13] | Gradient Elution[7] | Isocratic (MeCN/Water)[20] |
| pH | 4.0 (adjusted with H₃PO₄)[6] | 5.5[13] | 2.50[7] | Not specified |
| Flow Rate | 1.0 mL/min[6] | Not specified | 2.0 mL/min[7] | Not specified |
| Detection Wavelength | 266 nm[6] | 210 nm[13] | 210 nm[7] | UV (wavelength not specified)[20] |
| Column Temperature | Room Temperature[6] | Not specified | 50°C[7] | Not specified |
Experimental Protocols
Protocol 1: Isocratic Method with Phosphate Buffer and Acetonitrile
This protocol is adapted from a method for the simultaneous estimation of Atropine Sulphate and Dexamethasone Sodium Phosphate.[6]
-
Buffer Preparation: Prepare a 0.05 M potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 4.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 v/v ratio. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of atropine sulfate (B86663) in the mobile phase. Create working standards by serial dilution to the desired concentration range.
-
HPLC System Setup:
-
Column: ODS C18 (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detector: UV at 266 nm.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions for analysis.
Protocol 2: Isocratic Method with Phosphate Buffer and Methanol
This protocol is based on a method for the simultaneous estimation of Atropine Sulfate and Dexamethasone.[5]
-
Buffer Preparation: Prepare a 0.02 M potassium dihydrogen phosphate (KH₂PO₄) solution by dissolving 0.25 g in 1000 mL of HPLC-grade water. Adjust the pH to 4 with sodium hydroxide (B78521) solution.[5]
-
Mobile Phase Preparation: Combine the pH 4 buffer and methanol in a 75:25 v/v ratio.[5] Filter and degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve atropine sulfate standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standards (e.g., in the range of 25-75 µg/ml).[5]
-
HPLC System Setup:
-
Analysis: After system equilibration, perform injections. The expected retention time for atropine is approximately 3.4 minutes under these conditions.
Visualizations
The following diagrams illustrate key troubleshooting and method development workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. nnpub.org [nnpub.org]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. abap.co.in [abap.co.in]
- 8. agilent.com [agilent.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. Atropine | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. moravek.com [moravek.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 20. HPLC Determination of Atropine on Primesep 200 Column | SIELC Technologies [sielc.com]
addressing poor recovery of (Rac)-Atropine-d3 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of (Rac)-Atropine-d3. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues of poor recovery.
Troubleshooting Guide: Addressing Poor Recovery of this compound
Low recovery of this compound can stem from various factors throughout the sample preparation workflow. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
dot
Caption: A decision tree to systematically troubleshoot poor this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
A1: The most common reasons for low recovery include:
-
Suboptimal pH: Atropine (B194438) is a weak base with a pKa of approximately 9.7.[1] The pH of the sample and extraction solvents is critical for efficient extraction.
-
Inappropriate Solvent Selection: The choice of solvents for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is crucial. Solvents that are too weak may not efficiently extract the analyte, while overly strong solvents might co-extract interfering matrix components.[2]
-
Matrix Effects: Components within the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.[3][4]
-
Analyte Degradation: Atropine can be sensitive to light and temperature, potentially leading to degradation during sample processing and storage.[5][6]
-
Procedural Losses: Analyte loss can occur at various steps, such as incomplete phase separation in LLE, channeling in SPE cartridges, or adsorption to container surfaces.[7]
Q2: How does pH affect the extraction of this compound?
A2: As a basic compound, the ionization state of atropine is pH-dependent.
-
At a pH below its pKa (9.7) , atropine will be protonated (ionized) and more soluble in aqueous solutions.
-
At a pH above its pKa , it will be in its neutral, non-ionized form, making it more soluble in organic solvents.[1]
For efficient extraction into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa, so a pH of >9.7 is recommended to ensure atropine is in its neutral form.[8] For SPE, the pH of the sample load solution should be optimized based on the sorbent chemistry (e.g., for reversed-phase SPE, a higher pH is generally better to increase retention of the neutral form).
Q3: What are the recommended extraction techniques and solvents for this compound?
A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.
-
Liquid-Liquid Extraction (LLE): This technique is effective for purifying atropine from crude extracts. The best results are often obtained by using dichloromethane from an aqueous crude alkaloid extract that has been alkalized to a pH of 12.[9] Other water-immiscible organic solvents like ethyl acetate (B1210297) can also be used.[10]
-
Solid-Phase Extraction (SPE): SPE can offer higher reproducibility compared to LLE.[11][12] The choice of SPE sorbent is critical and depends on the sample matrix. Common choices include C18 (reversed-phase) or cation exchange cartridges.
| Extraction Technique | Recommended Solvents/Conditions |
| Liquid-Liquid Extraction (LLE) | Dichloromethane at pH 12[9] |
| Ethyl Acetate[10] | |
| Solid-Phase Extraction (SPE) | C18 cartridges with a methanol-water-acetic acid elution mixture.[9] |
Q4: How can I minimize matrix effects?
A4: Matrix effects can be a significant source of variability and low recovery.[3] To mitigate them:
-
Optimize Sample Cleanup: Incorporate a protein precipitation step for plasma or serum samples before extraction.[13]
-
Improve Chromatographic Separation: Adjusting the LC method to better separate atropine from co-eluting matrix components can reduce ion suppression.[3]
-
Use a Different Extraction Technique: If LLE shows significant matrix effects, consider switching to a more selective SPE method.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.[4]
-
Use a Stable Isotope-Labeled Internal Standard: this compound serves this purpose. Ensure it is added to the samples as early as possible in the workflow to account for losses during the entire process.
Q5: What are the best practices to prevent the degradation of this compound during sample preparation?
A5: Atropine is sensitive to light and can be unstable at elevated temperatures.[5][6]
-
Protect from Light: Use amber vials or cover containers with aluminum foil during extraction and storage.[14]
-
Maintain Cold Temperatures: Keep samples on ice or in a refrigerated autosampler whenever possible. Studies have shown atropine solutions are stable for extended periods when stored at 5°C.[15]
-
Prompt Processing and Analysis: Minimize the time between sample collection, extraction, and analysis to reduce the opportunity for degradation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation:
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add the internal standard, this compound.
-
Vortex briefly to mix.
-
-
Alkalinization:
-
Add a sufficient volume of a suitable base (e.g., 1M sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to adjust the sample pH to >10. A pH of 12 has been shown to be effective.[9]
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cap the tube and vortex for 2 minutes, or gently mix on a rocker for 15 minutes to prevent emulsion formation.[16]
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of methanol (B129727):water 50:50) for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol provides a general workflow for SPE and should be optimized based on the specific SPE cartridge and sample characteristics.
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard, this compound.
-
Vortex to mix.
-
Centrifuge the sample to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol, water, and acetic acid).[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
-
dot
Caption: A simplified workflow for Liquid-Liquid Extraction of this compound.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. welchlab.com [welchlab.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 7. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. akjournals.com [akjournals.com]
- 10. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ultrasound assisted extraction-solid-phase extraction-ultra-performance liquid chromatography combined strategy for atropine determination in Atropa belladonna leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of atropine sulfate prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
managing ion suppression for atropine in ESI-MS analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage ion suppression when analyzing atropine (B194438) using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What is ion suppression and why is it a problem for atropine analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, atropine, is reduced by co-eluting components from the sample matrix.[1][2] In ESI, the analyte and matrix components compete for the limited charge and space on the surface of droplets in the ion source.[1][3] This competition can lead to a decreased signal intensity for atropine, which negatively impacts the sensitivity, accuracy, and reproducibility of the analysis.[1][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant issue because it occurs during the initial ionization process, before mass analysis.[1]
Q2: My atropine signal is low and inconsistent. What are the likely causes?
A2: Low and irreproducible signals for atropine are classic symptoms of ion suppression. The primary causes include:
-
Co-eluting Matrix Components: Endogenous materials from biological samples (e.g., phospholipids (B1166683), salts, proteins) can co-elute with atropine and interfere with its ionization.
-
Inadequate Sample Cleanup: If the sample preparation method does not sufficiently remove interfering substances, ion suppression is more likely to occur.[2][5]
-
Mobile Phase Composition: Certain mobile phase additives, particularly strong ion-pairing agents like trifluoroacetic acid (TFA), are known to cause significant ion suppression in ESI-MS. Non-volatile buffers such as phosphates or sulfates can also deposit on the ion source and hinder performance.[6]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to signal saturation and suppression.[1]
-
Pre-analytical Factors: The type of blood collection tube used can impact the analytical signal.[7]
Q3: How can I detect and quantify the level of ion suppression in my atropine assay?
A3: Two common methods are used to assess ion suppression:
-
Post-Column Infusion: This technique involves infusing a constant flow of a standard atropine solution into the MS source while injecting a blank, extracted sample matrix onto the LC column.[8][9] Any dip in the stable baseline signal for atropine indicates the retention time at which matrix components are eluting and causing suppression.[8][9]
-
Post-Extraction Spike Comparison: This method compares the peak area of atropine in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of atropine in a clean solvent standard at the same concentration.[1] A lower signal in the matrix sample indicates ion suppression. The matrix effect can be calculated using the formula: Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100.
Q4: What are the most effective strategies to mitigate ion suppression for atropine?
A4: A multi-faceted approach combining sample preparation, chromatography, and internal standardization is most effective:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[10] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple protein precipitation (PPT).[10]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate atropine from the interfering matrix components is a key strategy.[3] This can be achieved by modifying the mobile phase gradient, changing the stationary phase (column), or using techniques like microflow LC to improve resolution.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., atropine-d3) is the ideal choice for compensating for ion suppression.[11] Because it co-elutes and has nearly identical physicochemical properties to atropine, it experiences the same degree of suppression. This allows for accurate quantification based on the consistent analyte-to-IS ratio.[12]
-
Dilute the Sample: If the atropine concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[1][13]
-
Adjust MS Source Parameters: Optimizing source parameters like cone voltage or fragmentor voltage can sometimes reduce in-source fragmentation and improve signal, though this is less effective for combating matrix-induced suppression.[14]
Q5: Which blood collection tubes and mobile phase additives are best for atropine analysis?
A5:
-
Blood Collection Tubes: For blood sample collection, heparinized tubes have been shown to provide the best analytical signal for atropine compared to other types.[7]
-
Mobile Phase Additives: Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are recommended for enhancing spray stability and ionization efficiency.[5] Using a weak acid like formic acid (FA) is standard for positive mode ESI-MS and provides good sensitivity. Avoid strong ion-pairing agents like TFA, which are known to significantly suppress the MS signal.[6]
Quantitative Data on Matrix Effects
The degree of ion suppression is highly dependent on the sample matrix and the cleanup procedure employed. The following table summarizes typical recovery and matrix effect values for atropine using different techniques.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Reference |
| Protein Precipitation (Plasma/Serum) | 88-94% | Can be significant; phospholipids are a major issue. | [8][15] |
| Liquid-Liquid Extraction (LLE) | Variable | Generally cleaner than PPT, reducing suppression. | [10] |
| Solid-Phase Extraction (SPE) | >82% | Considered highly effective for removing interferences. | [11][16] |
| Hair Matrix (unspecified extraction) | 82% | 27.5% | [11] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
-
Prepare Solutions: Create a standard solution of atropine (e.g., 100 ng/mL) in your mobile phase. Prepare a blank matrix sample (e.g., plasma, urine) by performing your standard extraction procedure without spiking the analyte.
-
System Setup: Use a T-junction to connect a syringe pump to the ESI source, downstream of the analytical column.
-
Infusion: Begin infusing the atropine standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquisition: Start acquiring data in MRM mode for atropine. You should observe a stable, continuous signal.
-
Injection: While the infusion continues, inject the extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Analysis: Monitor the atropine signal baseline. A significant drop in the signal indicates regions where matrix components are eluting and causing ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Atropine from Plasma
This is a general protocol for a cation-exchange SPE cartridge, suitable for a basic compound like atropine.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., atropine-d3) and 500 µL of 2% phosphoric acid. Vortex to mix.
-
Condition Cartridge: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute atropine and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3: Example LC-MS/MS Parameters for Atropine
-
LC System: UPLC/HPLC System
-
Column: C18 column (e.g., Inertsil® C18, 5 µm; 4.6*150 mm)[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid[7]
-
Gradient: Start at 40% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive (ESI+)
-
MRM Transitions:
-
Atropine: Precursor Ion [M+H]⁺ m/z 290.2 → Product Ion m/z 124.1
-
Atropine-d3 (IS): Precursor Ion [M+H]⁺ m/z 293.2 → Product Ion m/z 124.1
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Visual Workflow Guides
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. biotech-spain.com [biotech-spain.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting linearity and reproducibility issues in atropine assays
Welcome to the Technical Support Center for Atropine (B194438) Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the linearity and reproducibility of atropine quantification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your atropine assays. The issues are categorized by the analytical technique employed.
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: Why is my HPLC/LC-MS/MS assay for atropine showing poor linearity?
Answer: Poor linearity in chromatographic assays for atropine can stem from several factors, from sample preparation to instrument parameters. Here are the common causes and their solutions:
-
Inadequate Sample Preparation: The extraction of atropine from the sample matrix is a critical step. Inefficient extraction can lead to variable recoveries at different concentrations, impacting linearity. For instance, an acid-base extraction is commonly used to isolate atropine, a tropane (B1204802) alkaloid, from plant material or biological samples.[1][2][3] The process involves treating the sample with an acid to form a water-soluble salt of atropine, followed by basification to free the alkaloid for extraction into an organic solvent.[1] Incomplete phase separation or inconsistent pH adjustments can affect extraction efficiency.
-
Solution: Optimize your extraction protocol. Ensure complete dissolution and mixing at each step. Verify the pH of aqueous and organic layers. For complex matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) can yield cleaner samples and better linearity.[4]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of atropine in the mass spectrometer, leading to a non-linear response.[5][6][7] This is a significant concern in LC-MS/MS bioanalysis.[5][6]
-
Solution: To mitigate matrix effects, improve chromatographic separation to resolve atropine from interfering compounds.[6] Diluting the sample can also reduce the concentration of interfering substances.[8] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.[6]
-
-
Detector Saturation: At high concentrations, the detector (UV or MS) signal may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.
-
Solution: Adjust the concentration range of your calibration standards to fall within the linear dynamic range of the detector.[9] If necessary, dilute samples with high atropine concentrations to bring them into the quantifiable range.
-
-
Improper Mobile Phase Composition: The pH and organic content of the mobile phase can significantly influence the peak shape and retention time of atropine, which in turn affects linearity.
-
Solution: Ensure the mobile phase is correctly prepared and degassed. For atropine analysis by RP-HPLC, a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often used.[10][11][12] The pH should be controlled to ensure consistent ionization of atropine.
-
Question: What are the primary causes of poor reproducibility in my atropine LC-MS/MS assay?
Answer: Reproducibility issues in atropine LC-MS/MS assays often point to variability in sample handling, preparation, and the stability of the analyte.
-
Atropine Stability: Atropine can be susceptible to degradation, especially in certain biological matrices. For example, rabbit plasma contains atropinesterase, an enzyme that rapidly hydrolyzes atropine.[13] Stability can also be affected by pH and temperature.[14][15][16][17]
-
Solution: To inhibit enzymatic degradation in rabbit plasma, an inhibitor like dichlorvos (B1670471) can be added during blood collection.[13] For general stability, it is crucial to establish the stability of atropine in the specific matrix under the conditions of the experiment (e.g., bench-top, freeze-thaw cycles, and long-term storage).[4][13] Samples should be kept on ice during processing and stored at -80°C for long-term stability.[13]
-
-
Inconsistent Sample Extraction: Variability in the extraction procedure is a common source of irreproducibility.
-
Solution: Standardize the extraction protocol with precise volumes, mixing times, and centrifugation speeds. The use of an automated liquid handler can improve precision. An appropriate internal standard that mimics the behavior of atropine during extraction is crucial for correcting variability.
-
-
Instrumental Variability: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, fluctuating pump pressures, or changes in MS source conditions, can lead to poor reproducibility.
-
Solution: Regularly perform system suitability tests to ensure the instrument is performing correctly. This includes monitoring retention time, peak area, and signal-to-noise ratio of a standard solution.[11] Ensure the autosampler is properly maintained and injection volumes are accurate.
-
Immunoassays (e.g., Competitive ELISA)
Question: My competitive ELISA for atropine is showing a poor standard curve and lack of linearity. What could be the cause?
Answer: A poor standard curve in a competitive ELISA is often characterized by a shallow slope, poor fit, or inconsistent replicates. Common causes include:
-
Improper Standard Preparation: Errors in the serial dilution of the atropine standard are a frequent source of non-linearity.
-
Solution: Carefully prepare fresh standards for each assay. Use calibrated pipettes and ensure thorough mixing at each dilution step.[8] Avoid repeated freeze-thaw cycles of the stock standard solution.
-
-
Incorrect Reagent Concentrations: The concentrations of the coating antigen (or antibody) and the detection antibody are critical for a well-defined standard curve.
-
Solution: Optimize the concentrations of all critical reagents through checkerboard titrations. Ensure that the reagents have been stored correctly and have not expired.
-
-
Insufficient Incubation Times: Short incubation times can prevent the binding reactions from reaching equilibrium, leading to a weak signal and poor curve shape.
-
Inadequate Washing: Incomplete washing between steps can result in high background noise and poor signal-to-noise ratio, affecting the lower end of the standard curve.
-
Solution: Ensure thorough washing of the microplate wells. Use an automated plate washer if available for better consistency.
-
Question: I am observing high variability between replicate wells (poor reproducibility) in my atropine ELISA. What should I do?
Answer: High coefficient of variation (CV) between replicates compromises the reliability of the assay. The following are common culprits:
-
Pipetting Errors: Inconsistent pipetting technique is a major contributor to variability.
-
Edge Effects: Wells on the edge of the microplate may experience different temperature and evaporation rates compared to the inner wells, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for standards and samples if edge effects are suspected. Ensure uniform temperature across the plate during incubations by avoiding stacking of plates.[18]
-
-
Improper Mixing: Inadequate mixing of reagents or samples within the wells can lead to uneven binding.
-
Solution: Gently tap the plate after adding reagents to ensure proper mixing, or use a plate shaker at a low speed.
-
Data Summary Tables
Table 1: HPLC Method Parameters for Atropine Quantification
| Parameter | Recommended Conditions | Reference |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [11][12] |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer:Methanol | [11] |
| (e.g., 75:25 v/v, pH 4) | ||
| Flow Rate | 1.0 - 2.0 mL/min | [10][12] |
| Detection | UV at 210 nm or 225 nm | [10][11] |
| Linearity Range | 20 - 120 µg/mL | [19] |
| 25 - 75 µg/mL | [11] | |
| Correlation Coefficient (r²) | ≥ 0.999 | [10][14] |
Table 2: LC-MS/MS Method Parameters for Atropine Bioanalysis
| Parameter | Recommended Conditions | Reference |
| Column | C18 (sub-2 µm) | [4] |
| Mobile Phase | A: 5 mM Ammonium formate (B1220265) (pH 3.5) | [4] |
| B: 0.1% Formic acid in Acetonitrile (B52724) | [4] | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [20] |
| LLOQ | 1.0 ng/mL in plasma | [4] |
| Linearity Range | 1.0 - 1000 ng/mL | [4] |
| Intra- and Inter-day Precision (%RSD) | < 15% | [16][21] |
| Accuracy (% Recovery) | 85 - 115% | [4][16] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Atropine from Plant Material
-
Acidification: Treat the powdered plant material with an aqueous acid (e.g., 1-4% HCl) to convert atropine into its water-soluble salt form.[1][22]
-
Percolation/Extraction: Allow the acidified mixture to stand for at least 24 hours.[22] Collect the acidic aqueous extract. Perform a wash with an organic solvent like chloroform (B151607) to remove non-polar impurities.[22]
-
Basification: Adjust the pH of the aqueous extract to >9 with a base (e.g., ammonia (B1221849) or NaOH) to convert the atropine salt back to its free base form.[1][22]
-
Organic Extraction: Extract the free base atropine into an organic solvent such as chloroform or ether.[1]
-
Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate (B86663) and concentrate it under vacuum to obtain the crude atropine extract.[22]
-
Purification (Optional): The crude extract can be further purified by recrystallization from ethanol (B145695) or by column chromatography.[1]
Protocol 2: Sample Preparation for Atropine Quantification in Plasma by LC-MS/MS
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., atropine-d3).
-
Vortexing: Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Troubleshooting workflow for addressing poor linearity in atropine assays.
Caption: Simplified signaling pathway showing atropine's antagonistic action.
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for an atropine assay? A1: The linear range depends heavily on the analytical method. For HPLC-UV methods, a typical range might be 20-120 µg/mL.[19] For more sensitive LC-MS/MS methods used in bioanalysis, the linear range can be much lower, for example, from 1.0 to 1000 ng/mL in plasma.[4]
Q2: How can I avoid matrix effects in my bioanalytical assay for atropine? A2: To minimize matrix effects, you can employ several strategies:
-
Improve chromatographic separation: Ensure atropine is well-separated from endogenous matrix components.
-
Optimize sample cleanup: Use more rigorous extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering substances.[8]
-
Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[6]
Q3: What are the acceptable limits for precision and accuracy in a validated atropine assay? A3: According to regulatory guidelines (e.g., ICH M10), for bioanalytical method validation, the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).[4] The accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ).[4]
Q4: My atropine standard seems to be degrading. How should I store it? A4: Atropine sulfate is generally stable, but solutions can be susceptible to degradation depending on the solvent, pH, and storage temperature.[14][15] Stock solutions should be stored at -20°C or -80°C.[4] It is advisable to prepare fresh working solutions from the stock for each experiment and to evaluate the stability of atropine in the specific diluent used for the standard curve.
Q5: In my competitive ELISA, I'm getting a very high signal even at high concentrations of atropine. What does this mean? A5: In a competitive ELISA, a high signal corresponds to a low concentration of the analyte. If you are seeing a high signal at high atropine concentrations, it indicates a failure in the competitive binding. This could be due to a degraded atropine standard, an issue with the coating antigen, or incorrect concentration of the detection antibody. Review your standard preparation and reagent quality.[8][9]
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Isolation of Atropine [biosmartnotes.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 10. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution [scirp.org]
- 11. nnpub.org [nnpub.org]
- 12. abap.co.in [abap.co.in]
- 13. altasciences.com [altasciences.com]
- 14. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial and Chemical Stability of Unpreserved Atropine Sulfate 0.01% w/w Eye Drops—A Pilot Study on the Impact of Dispenser Type and Storage Temperature over 12 Weeks of Daily Use After Compounding [mdpi.com]
- 16. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 17. researchgate.net [researchgate.net]
- 18. anshlabs.com [anshlabs.com]
- 19. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. CN106045988A - Preparation method for atropine sulfate - Google Patents [patents.google.com]
Technical Support Center: Atropine and (Rac)-Atropine-d3 Analysis by LC-MS/MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting optimal MS/MS transitions and troubleshooting the analysis of atropine (B194438) and its deuterated internal standard, (Rac)-Atropine-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS transitions for atropine and this compound?
A1: The selection of precursor and product ion transitions is critical for the selective and sensitive quantification of atropine and its internal standard. Based on common findings, the protonated molecule [M+H]⁺ is selected as the precursor ion for both compounds. The most abundant and stable fragment ions are chosen as product ions for quantification and qualification purposes.
Q2: How can I optimize the collision energy for atropine and its internal standard?
A2: Collision energy should be optimized for each transition to achieve the highest and most stable signal intensity. This is typically done by infusing a standard solution of the analyte and varying the collision energy while monitoring the response of the product ion. The optimal collision energy will be the value that produces the maximum signal intensity.
Q3: What are the common sample preparation techniques for atropine analysis in biological matrices?
A3: Common sample preparation techniques for atropine analysis in matrices like plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). PPT with acetonitrile (B52724) is a simple and fast method.[1][2] SPE can provide a cleaner extract, reducing matrix effects.
Q4: What are some key considerations for the chromatographic separation of atropine?
A4: A C18 reversed-phase column is commonly used for the chromatographic separation of atropine. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is typically employed to achieve good peak shape and separation from matrix components.
Optimal MS/MS Transitions
The following table summarizes the recommended MS/MS transitions for atropine and this compound. These values may require further optimization based on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Atropine | 290.2 | 124.2 | 93.2 |
| This compound | 293.2 | 127.2 | 93.2 |
Experimental Protocol: Quantification of Atropine in Plasma
This protocol provides a general procedure for the quantification of atropine in plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Refer to the table above.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of atropine.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Ensure the mobile phase pH is at least 2 units below the pKa of atropine (~9.8) to ensure it is fully protonated. |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Low Signal Intensity | Suboptimal MS/MS parameters. | Optimize collision energy and other source parameters (e.g., spray voltage, gas flows). |
| Ion suppression from matrix components.[3] | Improve sample cleanup (e.g., use SPE instead of PPT). Adjust chromatographic conditions to separate atropine from the interfering matrix components. | |
| Atropine instability. | Atropine can be susceptible to hydrolysis, especially at neutral or basic pH.[4][5] Prepare samples in an acidic buffer and analyze them promptly. Store stock solutions and samples at appropriate temperatures (e.g., -20°C or -80°C). | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol. Inject blank samples to confirm the absence of carryover. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent and precise pipetting and extraction procedures. |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[3] |
Visualizations
Caption: Proposed fragmentation pathway of atropine in MS/MS.
References
- 1. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase Composition for Atropine Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of atropine (B194438).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase compositions for atropine separation by Reversed-Phase HPLC (RP-HPLC)?
A1: For RP-HPLC analysis of atropine, a common starting point is a mixture of an aqueous buffer and an organic modifier. Methanol (B129727) and acetonitrile (B52724) are frequently used as organic solvents. The buffer is crucial for controlling the pH and improving peak shape. Common buffers include phosphate (B84403) buffers.[1][2][3][4][5] Ratios of the organic to aqueous phase can vary, but a 50:50 (v/v) mixture is often a good starting point.[1][3]
Q2: Why is pH control of the mobile phase important for atropine analysis?
A2: Atropine is a basic compound. The pH of the mobile phase significantly affects its ionization state, which in turn influences its retention time, peak shape, and selectivity on a reversed-phase column.[6][7] Operating at a pH where atropine is in a consistent ionization state is crucial for reproducible results. For basic compounds like atropine, a lower pH (around 2.5 to 5.5) is often used to ensure it is in its protonated, ionized form, which can lead to better peak shapes and retention on C18 columns.[1][2][4][8]
Q3: What are common mobile phases for Thin-Layer Chromatography (TLC) of atropine?
A3: For the TLC separation of atropine, a common stationary phase is silica (B1680970) gel. A frequently used mobile phase system is a mixture of toluene, ethyl acetate, and diethylamine (B46881) in a ratio of 70:20:10 (v/v/v).[9] Another system for reversed-phase TLC (RP-18) plates is a mixture of acetone (B3395972) and water (40:60 v/v) with the addition of 0.3 mol/L NaCl.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Question: My atropine peak is showing significant tailing. How can I improve the peak symmetry?
Answer: Peak tailing for basic compounds like atropine is a common issue in RP-HPLC and is often caused by strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[11][12][13]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated atropine molecule.[13][14]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.[15][16]
-
Optimize Organic Modifier: Switching from methanol to acetonitrile or vice-versa can sometimes improve peak shape due to different solvent properties.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion.[12][14][17] Try diluting your sample and reinjecting.
-
Use a Different Column: Consider using a column with a highly deactivated stationary phase (end-capped) or a column specifically designed for the analysis of basic compounds.
Issue 2: Poor Resolution Between Atropine and Other Components
Question: I am not getting baseline separation between my atropine peak and an impurity. What adjustments can I make to the mobile phase?
Answer: Poor resolution indicates that the selectivity of your chromatographic system is insufficient to separate the compounds of interest.[14]
Troubleshooting Steps:
-
Modify the Organic Solvent Ratio: Decreasing the percentage of the organic solvent in the mobile phase will generally increase the retention time of all components and can improve the separation of closely eluting peaks.[18]
-
Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the elution order and improve resolution.[18]
-
Adjust the pH: A small change in the mobile phase pH can significantly alter the retention of ionizable compounds like atropine and its impurities, potentially leading to better separation.[6]
-
Consider Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can be employed to improve the resolution of complex mixtures.[19][20]
Issue 3: Inconsistent Retention Times for Atropine
Question: The retention time of my atropine peak is shifting between injections. What is causing this variability?
Answer: Fluctuations in retention time can be caused by several factors related to the mobile phase and the HPLC system.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition due to inaccurate mixing or evaporation of the more volatile organic component can lead to retention time shifts.[21] Always prepare fresh mobile phase and ensure it is thoroughly degassed to prevent bubble formation in the pump.[19]
-
Check for pH Instability: If the mobile phase pH is not properly buffered, it can change over time, affecting the retention of atropine. Ensure your buffer has sufficient capacity.
-
Verify Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. Insufficient equilibration time can lead to drifting retention times.[17]
-
Monitor System Pressure: Fluctuations in system pressure can indicate a leak or a problem with the pump, both of which can affect the flow rate and, consequently, the retention time.[21]
Data Presentation
Table 1: Reported HPLC Mobile Phase Compositions for Atropine Separation
| Organic Modifier | Aqueous Phase | Ratio (v/v) | pH | Column Type | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Reference |
| Methanol | 5 mmol Potassium Dihydrogen Phosphate Buffer | 50:50 | Unadjusted | C18 | 1.0 | 264 | 4.797 | [1][3] |
| Methanol | 10 mmol Dihydrogen Phosphate Buffer | 50:50 | 2.5 | C18 | 1.0 | - | 4.067 | [1] |
| Methanol | Buffer | 60:40 | 5.5 | C18 | 1.0 | 210 | - | [2] |
| Acetonitrile | 0.01 M Phosphate Buffer | 40:60 | 4.0 | Octylsilane | 1.0 | 254 | < 15 | [1] |
| Acetonitrile | 0.1% H₃PO₄ | Gradient | - | C18 | 0.55 | 220 | < 7 | [22] |
| Methanol | 0.02M Potassium Dihydrogen Ortho Phosphate Buffer | 25:75 | 4.0 | C18 | 1.5 | 210 | - | [4] |
| Acetonitrile | 0.05 M Potassium Dihydrogen Phosphate Buffer | 40:60 | 4.0 | C18 | 1.0 | 266 | 3.467 | [5] |
| Acetonitrile | 20mM Phosphate Buffer | 20:80 | 2.5 | RP18 | 2.0 | 215 | ~2 | [20] |
Table 2: Reported TLC Mobile Phase Compositions for Atropine Separation
| Stationary Phase | Mobile Phase Composition | Ratio (v/v/v) | Detection Method | Rf Value | Reference |
| Silica Gel | Toluene : Ethyl Acetate : Diethylamine | 70:20:10 | Dragendorff's Reagent | 0.74 | [9] |
| RP-18 F254s | Acetone : Water (with 0.3 mol/L NaCl) | 40:60 | UV 254 nm | - | [10] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Atropine Quantification
This protocol is a general guideline based on commonly cited methods.[1][2][3]
-
Mobile Phase Preparation:
-
Prepare a 10 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 2.5 using orthophosphoric acid.
-
Mix the buffer with HPLC-grade methanol in a 50:50 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 210 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the atropine standard or sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the atropine peak based on the retention time and peak area of the standard.
-
Protocol 2: TLC Method for Atropine Identification
This protocol is based on a commonly cited method for the identification of atropine.[9]
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase Preparation:
-
In a suitable container, mix toluene, ethyl acetate, and diethylamine in a 70:20:10 (v/v/v) ratio.
-
-
Sample Application:
-
Dissolve the atropine standard and sample in a suitable solvent (e.g., methanol).
-
Spot the standard and sample solutions onto the TLC plate, about 1 cm from the bottom edge.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Ensure the solvent level is below the spots.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top edge.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Spray the plate with Dragendorff's reagent. Atropine will appear as an orange-brown spot.
-
-
Rf Value Calculation:
-
Calculate the Rf value for the standard and sample spots (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing mobile phase in atropine HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 3. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 4. nnpub.org [nnpub.org]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. abap.co.in [abap.co.in]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. merckmillipore.com [merckmillipore.com]
- 11. HPLC Peak Shape | PDF | High Performance Liquid Chromatography | Chemistry [scribd.com]
- 12. silicycle.com [silicycle.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 18. benchchem.com [benchchem.com]
- 19. mastelf.com [mastelf.com]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
potential for false-positive results in LC-MS/MS analysis of atropine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the potential for false-positive results in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of atropine (B194438).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of false-positive or inaccurate results in the LC-MS/MS analysis of atropine?
A1: Inaccurate or false-positive results in atropine analysis are typically not random errors but stem from specific analytical challenges. The primary causes include:
-
Isobaric Interferences: Compounds that have the same nominal mass as atropine and produce fragment ions of similar mass can be mistaken for the target analyte. For instance, benzoylecgonine (B1201016) has been reported as a potential interference for atropine in certain methods[1]. Metabolism of other drugs can also produce isobaric metabolites that may share the same MRM transitions as atropine[2].
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, hair) can co-elute with atropine and interfere with its ionization efficiency in the mass spectrometer's source[3][4]. This can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which result in inaccurate quantification and can potentially cause a false negative or a skewed result[3][5]. Matrix effects of 27.5% (ion suppression) have been observed in hair analysis for atropine[5].
-
In-Source Decay or Decomposition: Some metabolites, such as glucuronide conjugates, can be unstable in the ion source and break down to form the parent drug[2][6]. This process leads to an artificially inflated concentration of atropine, resulting in an overestimation.
-
Poor Chromatographic Resolution: Insufficient separation of atropine from other matrix components or isomeric compounds can lead to co-eluting peaks that interfere with accurate detection and quantification[7][8]. A chromatographic retention time shift for atropine has been noted when comparing neat solutions to biological samples, which could lead to misidentification if not properly accounted for[9][10].
-
Sample Contamination: Contamination from lab equipment, solvents, or during sample handling can introduce interfering substances into the analysis[7][11].
Q2: How can I differentiate a true atropine peak from an interference?
A2: Differentiating a true signal from an interference is critical for data confidence. Key verification steps include:
-
Multiple MRM Transitions: Monitor at least two different precursor-to-product ion transitions for atropine. A true positive result will have signals for both transitions[1]. For example, for atropine (m/z 290.2), common transitions are to daughter ions m/z 124.0 and 92.9[5].
-
Ion Ratio Confirmation: The ratio of the peak areas of the two (or more) MRM transitions should be consistent between the analyzed sample and a known atropine standard. An acceptable tolerance is typically within ±15% to ±25% of the expected ratio[1]. A significant deviation suggests the presence of an interference.
-
Retention Time: The peak's retention time in the sample must match that of a certified atropine standard analyzed under the identical chromatographic conditions.
-
Stable Isotope-Labeled Internal Standard: The use of an internal standard like atropine-d3 or atropine-d5 (B1150993) is highly recommended[1][5][12]. This standard will co-elute with the native atropine and experience similar matrix effects, allowing for more reliable quantification and helping to confirm the peak identity.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a more accurate mass measurement, which can help distinguish atropine from isobaric interferences that have a different elemental composition.
Q3: What is a "matrix effect" and how can it lead to inaccurate results for atropine?
A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix[3]. In electrospray ionization (ESI), these interfering molecules can compete with atropine for access to the droplet surface for ionization (ion suppression) or, less commonly, facilitate its ionization (ion enhancement)[4]. The consequence is a measured signal that does not accurately reflect the true concentration of atropine in the sample. This can lead to poor reproducibility and accuracy, potentially causing a result to fall below the limit of quantification (false negative) or be quantified incorrectly[5][10]. The choice of blood collection tube can even influence the analytical signal, with heparinized tubes showing better results in one study[9][10].
Q4: How does sample preparation affect the risk of false positives and inaccurate results?
A4: Sample preparation is a critical step in minimizing interferences. The goal is to remove as many matrix components as possible while efficiently recovering the analyte[6].
-
Protein Precipitation (PPT): This is a simple and fast method but often results in a "dirtier" extract, leaving more matrix components that can cause ion suppression or interferences[9][13][14].
-
Liquid-Liquid Extraction (LLE): This technique offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing a wide range of interfering compounds, resulting in the cleanest extracts and minimizing matrix effects[6][12].
A more rigorous clean-up procedure like SPE significantly reduces the risk of encountering interferences that could lead to false positives or inaccurate quantification.
Section 2: Troubleshooting Guides
Problem: An unexpected peak is observed at or near the retention time of atropine.
This guide provides a logical workflow to determine if the observed peak is a true positive or an analytical interference.
References
- 1. Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. zefsci.com [zefsci.com]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Atropine-d3 in Quantitative Analysis
Welcome to the technical support center for the use of (Rac)-Atropine-d3 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the impact of this compound purity on quantification accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a stable isotope-labeled internal standard like this compound in LC-MS/MS bioanalysis?
A1: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative LC-MS/MS assays.[1] Their physicochemical properties are very similar to the analyte of interest, which helps to compensate for variability during sample preparation and analysis.[2][3] Key advantages include:
-
Correction for Matrix Effects: SIL-IS can help mitigate the impact of ion suppression or enhancement caused by co-eluting components from the sample matrix.[4]
-
Improved Precision and Accuracy: By normalizing for variations in extraction recovery, injection volume, and ionization efficiency, SIL-IS can significantly improve the precision and accuracy of quantification.[1][5]
-
Enhanced Robustness: Methods employing SIL-IS are generally more robust and reliable.[6]
Q2: How can the isotopic purity of this compound affect my quantification results?
A2: The isotopic purity of this compound is critical for accurate quantification. The presence of unlabeled atropine (B194438) in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[7][8] It is essential to verify the purity of the internal standard to avoid artificially high results. Regulatory guidelines recommend checking for the presence of unlabeled analyte in the stable isotope-labeled internal standard and evaluating its potential influence during method validation.[9]
Q3: My this compound internal standard and the native atropine have slightly different retention times. Is this a problem?
A3: A slight shift in retention time between the deuterated internal standard and the native analyte is a known phenomenon with deuterium-labeled compounds and can be problematic.[1][4][10] This chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[4][11] This can compromise the accuracy of the results. It is crucial to assess and minimize this effect during method development.
Q4: What is isotopic exchange, and can it happen with this compound?
A4: Isotopic exchange is the unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[4][12] This can lead to a loss of the deuterium label, creating a false positive signal for the unlabeled analyte and causing irreproducible internal standard signals.[4] The stability of the deuterium label depends on its position in the molecule. Labels on heteroatoms (like oxygen or nitrogen) or adjacent to carbonyl groups are more susceptible to exchange, especially under acidic or basic conditions.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inaccurate Quantification and Poor Precision
Symptoms:
-
High variability in quality control (QC) sample results.
-
Poor accuracy and precision in the overall dataset.[11]
-
Inconsistent analyte-to-internal standard response ratios.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Differential Matrix Effects | The analyte and internal standard are affected differently by ion suppression or enhancement.[4][7][11] Improve chromatographic separation to ensure co-elution or move the peaks away from interfering matrix components.[11] Consider a more rigorous sample clean-up procedure.[11] |
| Variable Extraction Recovery | The extraction efficiency differs between atropine and this compound.[5][7] Validate the extraction procedure to ensure consistent and comparable recovery for both.[7] |
| Internal Standard Impurity | The this compound stock contains a significant amount of unlabeled atropine.[7] Assess the contribution of the internal standard to the analyte signal. If the response from a blank sample spiked only with the internal standard is more than 20% of the LLOQ response, the internal standard may not be suitable.[4][8] |
| Isotopic Exchange | The deuterium label on this compound is unstable under the experimental conditions.[4] Evaluate the stability of the labeled standard under different pH and temperature conditions. If exchange is significant, consider using an internal standard with a more stable label, such as ¹³C or ¹⁵N.[11] |
Issue 2: Non-linear Calibration Curves
Symptoms:
-
The calibration curve does not follow a linear regression model.
-
Decreasing internal standard signal with increasing analyte concentration.[11]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Ionization Competition | At high concentrations, the analyte and internal standard compete for ionization in the mass spectrometer source.[11] Optimize the concentration of the internal standard. A higher concentration can sometimes improve linearity.[11] Consider diluting samples with high analyte concentrations. |
| Interference from Analyte's Naturally Occurring Isotopes | At high analyte concentrations, the naturally occurring isotopes of atropine (e.g., M+2) can contribute to the signal of the deuterated internal standard, especially if it has a low mass offset (e.g., d2).[11] Use an internal standard with a higher mass offset (e.g., d4 or higher) or a ¹³C or ¹⁵N labeled standard.[11] |
| Contamination in Blank Matrix | The blank matrix used for calibration standards is contaminated with atropine. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if co-eluting matrix components cause differential ion suppression or enhancement for atropine and this compound.[4][7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of atropine and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).[4][7]
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with atropine and this compound to the same concentrations as Set A.[4][7]
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with atropine and this compound at the same low and high concentrations before the extraction process.[4][7]
-
-
Analyze Samples: Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Evaluate Results: Compare the MF and RE for both the analyte and the internal standard. Significant differences indicate differential matrix effects or extraction recovery.
Hypothetical Data from a Matrix Effect Experiment:
| Sample Set | Analyte (Atropine) Peak Area | IS (this compound) Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 840,000 | 1,350,000 |
| Set C (Pre-Spike) | 798,000 | 1,282,500 |
| Calculated MF | 0.70 (30% Suppression) | 0.90 (10% Suppression) |
| Calculated RE | 95% | 95% |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[4]
Protocol 2: Assessing Contribution from Internal Standard
Objective: To determine the contribution of unlabeled atropine present as an impurity in the this compound internal standard to the analyte signal.[4]
Methodology:
-
Prepare a Blank Sample: Use a matrix sample with no analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in the assay.[4]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled atropine.[4]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for atropine.[4][8] A higher response indicates significant contamination of the internal standard.[4]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Experimental workflow for matrix effect evaluation.
References
- 1. scispace.com [scispace.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. fda.gov [fda.gov]
- 10. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Full Method Validation of Atropine Quantification Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of atropine (B194438), validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer a detailed overview of method performance, supported by experimental data, to aid in the selection and implementation of the most suitable analytical procedure for your research and development needs.
Introduction to Atropine Quantification and ICH Guidelines
Atropine is a tropane (B1204802) alkaloid with significant medical applications, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its quantification in pharmaceutical formulations and biological samples is crucial for ensuring safety, efficacy, and quality. The ICH Q2(R1) guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3][4][5] The validation process involves evaluating various parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][6]
This guide will compare two common analytical techniques for atropine quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods for Atropine Quantification
The choice between HPLC and LC-MS/MS for atropine quantification depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) in finished products. It is known for its robustness, reliability, and cost-effectiveness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of atropine in complex biological matrices where low concentrations are expected.[7][8]
Quantitative Data Summary
The following tables summarize the validation parameters for representative HPLC and LC-MS/MS methods for atropine quantification, as reported in various studies.
Table 1: HPLC Method Validation Data for Atropine Quantification
| Validation Parameter | Method 1 (HPLC-UV)[6] | Method 2 (HPLC-UV)[9] | Method 3 (RP-HPLC)[10] |
| Linearity Range | 20-120 µg/mL | 25-75 µg/mL | Not Specified |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 99.58% - 99.94% | Not Specified | Not Specified |
| Precision (% RSD) | < 2% (Intra-day & Inter-day) | < 2% | < 2% |
| LOD | 0.019 µg/mL | Not Specified | Not Specified |
| LOQ | 0.059 µg/mL | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Validation Data for Atropine Quantification
| Validation Parameter | Method 1 (LC-MS/MS)[7] | Method 2 (LC-ESI MS/MS)[8] |
| Linearity Range | 0.10-50.00 ng/mL | 0.05-50 ng/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Accuracy (% Deviation) | ±7% (Intra-day & Inter-day) | 87-122% |
| Precision (% RSD) | < 10% (Inter-day), < 14% (Intra-day) | 2-13% |
| LOD | Not Specified | Not Specified |
| LOQ | < 0.10 ng/mL | 0.05 ng/mL |
Experimental Protocols
Protocol 1: Atropine Quantification by HPLC-UV
This protocol is a generalized procedure based on common practices reported in the literature.[6][9][10]
1. Chromatographic Conditions:
- Column: Shimadzu C18 column (150mm × 4.6mm, 3µm)[6]
- Mobile Phase: Buffer and methanol (B129727) in a 40:60 v/v ratio, adjusted to pH 5.5[6]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm[6]
- Injection Volume: 20 µL
- Column Temperature: Ambient
2. Standard Solution Preparation:
- Prepare a stock solution of atropine sulfate (B86663) reference standard in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 20-120 µg/mL).[6]
3. Sample Preparation:
- For injectable formulations, dilute the sample with the mobile phase to fall within the calibration range.[6]
4. Validation Experiments:
- Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis.
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of atropine standard.
- Precision: Analyze multiple preparations of a homogenous sample at the target concentration on the same day (intra-day) and on different days (inter-day).
- Specificity: Analyze a placebo sample to ensure no interference at the retention time of atropine.
- LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Atropine Quantification by LC-MS/MS
This protocol is a generalized procedure based on common practices for bioanalytical methods.[7][8]
1. Chromatographic and Mass Spectrometric Conditions:
- Column: Zorbax XDB-CN column (75mm × 4.6mm i.d., 3.5µm)[7]
- Mobile Phase: Gradient elution with a mixture of purified water, acetonitrile (B52724), and formic acid[7]
- Flow Rate: 0.5 mL/min
- Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode[7]
- Detection: Multiple Reaction Monitoring (MRM)
2. Standard Solution Preparation:
- Prepare a stock solution of atropine in a suitable solvent (e.g., methanol).
- Prepare working solutions and calibration standards by serial dilution in the appropriate matrix (e.g., plasma).
3. Sample Preparation (for plasma samples):
- Perform protein precipitation by adding acetonitrile to the plasma sample.[7]
- Centrifuge to pellet the precipitated proteins.
- Evaporate the supernatant and reconstitute in the mobile phase.
4. Validation Experiments:
- Linearity: Analyze the calibration standards prepared in the biological matrix.
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.
- Specificity: Analyze blank matrix samples to check for interferences.
- Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
- LOD and LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision is typically defined as the LOQ.
Visualizations
ICH Q2(R1) Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per ICH Q2(R1) guidelines.
Caption: Workflow for ICH Q2(R1) Analytical Method Validation.
Relationship of ICH Q2(R1) Validation Parameters
This diagram shows the logical relationship and hierarchy of the different validation parameters.
Caption: Interrelation of ICH Q2(R1) Validation Parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. starodub.nl [starodub.nl]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 7. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nnpub.org [nnpub.org]
- 10. abap.co.in [abap.co.in]
A Comparative Guide to (Rac)-Atropine-d3 and Cocaine-d3 as Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated internal standards: (Rac)-Atropine-d3 and Cocaine-d3. The information presented is curated from various scientific sources to assist researchers in selecting the appropriate internal standard for their specific analytical needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of an internal standard is crucial for method development. The key properties of this compound and Cocaine-d3 are summarized below.
| Property | This compound | Cocaine-d3 |
| Molecular Formula | C₁₇H₂₀D₃NO₃ | C₁₇H₁₈D₃NO₄ |
| Molecular Weight | 292.39 g/mol | 306.4 g/mol |
| Analyte of Interest | Atropine (B194438) and other tropane (B1204802) alkaloids | Cocaine and its metabolites |
| Typical Application | Therapeutic drug monitoring, toxicology, clinical chemistry | Forensic analysis, clinical toxicology, urine drug testing |
| Common Matrices | Plasma, serum, urine, cereals | Urine, blood, saliva, hair, oral fluid |
Performance in Quantitative Analysis
The performance of an internal standard is evaluated based on several validation parameters. The following table summarizes typical performance data for this compound and Cocaine-d3 based on published LC-MS/MS methods.
| Performance Parameter | This compound | Cocaine-d3 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL in plasma[1][2] | 0.025 - 5 ng/mL in various biological matrices[3][4] |
| Precision (%RSD) | Intraday: <10%, Interday: <10%[1] | Intraday & Interday: <15%[3] |
| Accuracy (%Bias) | Within ±7% to ±11%[1] | Within ±15%[3] |
| Recovery | 82 - 114% in cereals[5] | Typically >67% in whole blood[6] |
| Stability | Thermally sensitive, especially at high temperatures in GC-MS inlets[7] | Stable for at least 2 years when stored at -20°C[8]. |
| Isotopic Exchange | No specific studies found, but deuterium (B1214612) labeling on a methyl group is generally stable. | No specific studies found, but the deuterium label on the N-methyl group is considered stable under typical analytical conditions. |
| Matrix Effects | Can be compensated for with appropriate sample preparation and chromatographic separation[9]. | Effective in compensating for matrix effects in various biological fluids[10][11]. |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative experimental protocols for the use of this compound and Cocaine-d3 in LC-MS/MS analysis.
Quantification of Atropine in Human Plasma using this compound
This protocol is a generalized representation based on common practices in the field.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing this compound at a suitable concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-product ion transitions for atropine and this compound.
Quantification of Cocaine in Whole Blood using Cocaine-d3
This protocol is a generalized representation based on common practices in the field.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of whole blood, add Cocaine-d3 internal standard solution.
-
Pre-treat the sample as required (e.g., with a buffer).
-
Load the sample onto a conditioned SPE cartridge (e.g., mixed-mode cation exchange).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions: Monitor specific precursor-product ion transitions for cocaine and Cocaine-d3.[6][12]
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can greatly enhance understanding. The following diagrams were created using the DOT language.
Conclusion
Both this compound and Cocaine-d3 are effective and widely used internal standards for the quantitative analysis of their respective parent compounds and related metabolites by mass spectrometry. The choice between them is dictated by the analyte of interest. The performance data from various studies indicate that both can be used to develop robust and reliable analytical methods that meet regulatory guidelines.
For optimal performance, it is crucial to carefully validate the analytical method, paying close attention to potential matrix effects, stability, and the potential for isotopic exchange, although the latter is generally low for deuterium labels on methyl groups. The experimental protocols and workflows provided in this guide serve as a starting point for method development and can be adapted to specific laboratory and sample requirements.
References
- 1. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
Inter-Laboratory Cross-Validation of an Atropine Bioanalytical Method: A Comparative Guide
This guide provides a comprehensive comparison of bioanalytical methods for atropine (B194438), designed for researchers, scientists, and drug development professionals. It focuses on the critical parameters for inter-laboratory cross-validation to ensure data comparability and integrity across different testing sites. The information presented is collated from various validated methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for the quantification of atropine in biological matrices.
Comparative Performance of Atropine Bioanalytical Methods
The successful cross-validation of a bioanalytical method relies on the consistency of its performance parameters across different laboratories. Below is a summary of key validation parameters from published LC-MS/MS methods for atropine quantification in plasma. This table serves as a benchmark for what to expect from a robust method and highlights the variability that can be observed.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Atropine in Plasma
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 0.05 - 50[1] | 0.08 - 40[2] | 0.10 - 50[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[1] | 0.08[2] | 0.10[3] |
| Intra-day Precision (%CV) | 2 - 13[1] | < 4[2] | < 10[3] |
| Inter-day Precision (%CV) | Not Reported | < 4[2] | < 10[3] |
| Accuracy (% Recovery) | 87 - 122[1] | Within 8% of nominal[2] | ± 7% of nominal[3] |
| Extraction Recovery (%) | 88 - 94[1] | Quantitative[2] | Not Reported |
| Internal Standard | Cocaine-d3[1] | Not Specified | Levobupivacaine[3] |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for achieving reproducible results in an inter-laboratory setting. Below is a representative protocol for the quantification of atropine in plasma using LC-MS/MS, based on common practices from validated methods.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Atropine: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard: Precursor ion > Product ion (specific m/z values).
-
Visualization of Key Processes
To further clarify the procedures and mechanisms discussed, the following diagrams illustrate the inter-laboratory cross-validation workflow and the signaling pathway of atropine.
Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
Caption: Atropine's Antagonistic Action on the Muscarinic Signaling Pathway.
Atropine is a competitive antagonist of muscarinic acetylcholine receptors.[4] In cardiac tissue, acetylcholine released from the vagus nerve binds to M2 muscarinic receptors, which are coupled to an inhibitory G-protein (Gi).[1][3] This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a subsequent reduction in heart rate.[1] Atropine competitively blocks the binding of acetylcholine to these M2 receptors, thereby preventing this inhibitory signaling cascade and leading to an increase in heart rate.[1][4]
References
Detecting Atropine: A Comparative Guide to Limit of Detection and Quantification
For researchers, scientists, and drug development professionals, accurately determining the concentration of atropine (B194438) is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comparative analysis of different analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of atropine, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Atropine Analysis
The choice of analytical method significantly impacts the sensitivity and accuracy of atropine quantification. High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed techniques. The following table summarizes the reported LOD and LOQ values for atropine using these methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| HPLC-UV | 3.75 µg/mL | 11.4 µg/mL | Atropa belladonna leaves | [1] |
| HPLC-UV | 3.9 µg/mL | 13.1 µg/mL | Not Specified | [2] |
| HPLC-UV | 0.033 µg/mL | 0.065 µg/mL | Not Specified | [3] |
| HPLC-UV | 0.25 mg/kg | 0.5 mg/kg | Beef | [4] |
| HPLC with Diode Array Detector | Not Specified | 10.38 µg/mL | Pharmaceuticals | [5] |
| LC-MS/MS | Not Specified | 1.0 ng/mL | Plasma | [6] |
| LC-MS/MS | 0.05 ng/mL (lower limit of linear range) | Not Specified | Plasma | [7] |
| UV-Vis Spectrophotometry | 0.013 µg/cm² (sensitivity) | Not Specified | Pure drug and pharmaceuticals | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for two common methods used for atropine quantification.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of atropine in plant materials and pharmaceutical formulations.
1. Sample Preparation (for Atropa belladonna leaves):
-
Extraction: Samples are extracted with methanol (B129727).
-
Acid-Base Extraction: The methanol extract is subjected to an acid-base extraction using 5% HCl and dichloromethane (B109758) to isolate the atropine.[1]
2. Chromatographic Conditions:
-
Column: C18 column.[1]
-
Mobile Phase: A gradient system with two mobile phases: water and acetonitrile, both acidified with trifluoroacetic acid.[1]
-
Detection: Diode array detector at 210 nm.[1]
-
Flow Rate: 1.0 mL/min.[5]
3. Method Validation:
-
Linearity: Determined by constructing a calibration curve from a series of atropine standard solutions of known concentrations (e.g., 50-200 µg/mL).[1]
-
LOD and LOQ Calculation:
-
Based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 x (SD / Slope) and LOQ = 10 x (SD / Slope).
-
Based on the signal-to-noise ratio (S/N): A ratio of 3:1 is generally considered for LOD and 10:1 for LOQ.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing atropine in complex biological matrices like plasma.
1. Sample Preparation (for plasma):
-
Solid-Phase Extraction (SPE): Plasma samples undergo SPE for cleanup and concentration of the analyte.[6]
-
Protein Precipitation: An alternative to SPE, where proteins in the plasma sample are precipitated, and the supernatant containing atropine is analyzed.[7]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm C18 column is often used for rapid separation.[6]
-
Mobile Phase: Specific gradients of solvents like formate (B1220265) buffer are employed.
-
Ionization: Positive electrospray ionization (ESI) is typically used.[7]
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, providing high specificity.[7]
3. Method Validation:
-
Calibration Curve: Prepared by spiking drug-free plasma with known concentrations of atropine standards.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[6]
-
Recovery and Matrix Effects: Evaluated to ensure the extraction process is efficient and that components in the plasma do not interfere with the analysis.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams can effectively illustrate complex processes. The following sections provide Graphviz diagrams for a typical LOD/LOQ determination workflow and the signaling pathway of atropine.
Workflow for LOD & LOQ Determination
Caption: General workflow for determining LOD and LOQ.
Atropine Signaling Pathway
Atropine functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[9][10] This action blocks the effects of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system, which governs "rest and digest" functions.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. LC determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Atropine - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Assessing the Accuracy and Precision of Atropine Analysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of atropine (B194438), with a focus on the use of (Rac)-Atropine-d3 as an internal standard. The selection of an appropriate internal standard is critical for achieving accurate and precise results in chromatography-based assays. This document outlines the performance of methods utilizing a deuterated internal standard against those using other molecules, supported by experimental data.
Performance Characteristics of Atropine Quantification Methods
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. The following tables summarize the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for atropine quantification, highlighting key validation parameters.
Table 1: Method Performance Using this compound Internal Standard
| Parameter | Matrix | Performance Data |
| Accuracy | Leafy Vegetables | Recoveries between 90-100%[1] |
| Precision | Leafy Vegetables | Good RSD % at 5, 25, and 200 ng/g levels[1] |
| Linearity | Leafy Vegetables | Not explicitly stated, but matrix-matched calibration curves were used[1] |
| Limit of Quantification (LOQ) | Leafy Vegetables | 2.3 ng/g[1] |
| Limit of Detection (LOD) | Leafy Vegetables | 0.7 ng/g[1] |
Table 2: Method Performance Using Alternative Internal Standards
| Internal Standard | Matrix | Accuracy | Precision | Linearity Range | LOQ | LOD |
| Cocaine-d3 | Plasma | 87-122%[2][3] | Coefficient of Variation 2-13%[2][3] | 0.05-50 ng/mL[2][3] | 0.05 ng/mL[3] | Not specified |
| Levobupivacaine (B138063) | Human Plasma | Within ±7% (interday and intraday)[4] | <10% (intraday and interday)[4] | 0.10-50.00 ng/mL[4][5] | 0.10 ng/mL[5] | Not specified |
| Procaine | Serum/Protein Solutions | Not specified | Not specified | Not specified | Not specified | 200 ng/mL (for atropine)[6] |
| Unspecified | Mouse Plasma | 93.1% to 102.7% (between-run)[7] | <11% (between-run)[7] | 1.0-1000 ng/mL | 1.0 ng/mL[7] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for atropine analysis.
Experimental Protocol for Atropine Analysis using this compound
This protocol is based on the analysis of atropine in leafy vegetables using a µ-QuEChERS extraction followed by HPLC-MS/MS.
-
Sample Preparation (µ-QuEChERS)
-
Homogenize 2g of the sample with 10 mL of water and 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS salts (e.g., MgSO4, NaCl, sodium citrate).
-
Vortex and centrifuge the mixture.
-
Take an aliquot of the supernatant and add it to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex and centrifuge again.
-
Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
-
Add an aliquot of 500 ng/mL solution containing (±)-atropine-D3.[1]
-
-
Liquid Chromatography (LC)
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid.
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small volume (e.g., 5-10 µL).
-
-
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both atropine and this compound.
-
Experimental Protocol for Atropine Analysis using an Alternative Internal Standard (Cocaine-d3)
This protocol is for the simultaneous determination of multiple tropane (B1204802) alkaloids in plasma.
-
Sample Preparation (Protein Precipitation)
-
Liquid Chromatography (LC)
-
Mass Spectrometry (MS)
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for atropine analysis.
Caption: Experimental workflow for atropine analysis using an internal standard.
Conclusion
The data presented demonstrates that robust and sensitive methods are available for the quantification of atropine in various matrices. While methods using alternative internal standards like cocaine-d3 or levobupivacaine show acceptable performance, the use of a deuterated, isotopically labeled internal standard such as this compound is fundamentally advantageous. It provides the most effective means to compensate for analytical variability, thereby ensuring the highest degree of accuracy and precision in the final results. For researchers and professionals in drug development, the adoption of methods employing this compound is recommended for reliable pharmacokinetic and toxicological studies.
References
- 1. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC assay for atropine in serum and protein solutions after in vitro addition of the tropane alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Analysis in Biological Samples: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of atropine (B194438) in biological matrices is critical for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
Principle of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For atropine analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is suitable for volatile and thermally stable compounds.[1][2][3] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. The mass spectrometer then detects and identifies the compound by analyzing its mass-to-charge ratio after ionization. Due to atropine's thermal instability, derivatization is often required to convert it into a more stable and volatile compound before GC-MS analysis.[4][5]
Performance Comparison
The choice between HPLC and GC-MS for atropine analysis often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of both techniques based on published experimental data.
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.019 µg/mL[6] - 18 ng/10 µL injection[7] | Not explicitly stated, but high sensitivity is a known advantage. |
| Limit of Quantitation (LOQ) | 0.059 µg/mL[6], 10.0 µg/mL[8] | 2.00 ng/mL[9], 10 ng/mL[10][11] |
| Linearity Range | 20-120 µg/mL[6], 25-75 µg/mL[12], 1.81 - 90.4 ng/µl[7] | 10–300 ng/mL[10][11], 2.00-500 ng/mL[9] |
| Recovery | 99.58% to 99.94%[6] | 69%[10][11], >85.9%[9] |
| Precision (RSD) | < 2%[6] | 6.5%[10][11], < 8.7%[9] |
| Sample Preparation | Solid-Phase Extraction (SPE)[7] or Liquid-Liquid Extraction (LLE)[13][14] | LLE followed by derivatization[9][10][11][15] |
| Analysis Time | ~10 minutes[7] | ~1.7 minutes (retention time)[10][11] |
| Thermal Stability | Not a concern | Atropine is thermally unstable, requiring derivatization or careful temperature control.[4][5][16] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC and GC-MS analysis of atropine in biological samples.
HPLC Method for Atropine Analysis
A common approach for atropine analysis by HPLC involves reversed-phase chromatography with UV detection.
Sample Preparation (Solid-Phase Extraction) [7]
-
Condition a C18 SPE cartridge.
-
Load the pre-treated biological sample (e.g., serum, urine) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute atropine with a suitable solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
Chromatographic Conditions [6][7]
-
Column: Brownlee RP-18, Spheri-5, 220 × 4.6mm I.D.[7] or Shimadzu C18 column (150mm × 4.6mm, 3μm).[6]
-
Mobile Phase: Isocratic mixture of 0.05M ammonium (B1175870) acetate, methanol (B129727), and acetonitrile (B52724) (48:32:20 v/v)[7] or buffer and methanol (40:60 v/v), pH 5.5.[6]
-
Flow Rate: 1.0 mL/min.
-
Internal Standard: Flufenamic acid.[7]
GC-MS Method for Atropine Analysis
GC-MS analysis of atropine typically requires a derivatization step to improve its volatility and thermal stability.[4][5]
Sample Preparation (Liquid-Liquid Extraction and Derivatization) [9][10][11][15]
-
Alkalinize the biological sample (e.g., blood, serum).[10][14]
-
Perform liquid-liquid extraction with an organic solvent (e.g., dichloromethane[14], ethyl acetate:dichloromethane (3:1, v/v)[9]).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue using an agent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[9] or pentafluoropropionic anhydride (B1165640) (PFPA).[10][11]
-
Column: 25-m cross-linked methyl silicone capillary column.[10][11]
-
Carrier Gas: Helium.
-
Injector Temperature: Controlled to minimize thermal degradation.
-
Oven Temperature Program: Initial temperature of 100°C, increased by 20°C/min.[10][11]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic mass fragments (e.g., m/z 124 and 287 for the derivatized atropine).[10][11]
-
Internal Standard: Deuterated atropine.[15]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of atropine in biological samples.
Caption: HPLC experimental workflow for atropine analysis.
Caption: GC-MS experimental workflow for atropine analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of atropine in biological samples, each with its own set of advantages and limitations.
HPLC is a robust and widely accessible technique that is well-suited for routine analysis. Its major advantage is that it does not require derivatization, simplifying sample preparation and avoiding potential issues with reaction efficiency and by-products. The recovery rates are generally excellent.
GC-MS offers superior sensitivity and selectivity, making it the preferred method for detecting very low concentrations of atropine.[2] The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte. However, the necessity of derivatization due to atropine's thermal instability adds complexity to the sample preparation process and can be a source of variability.[4][5][16]
Ultimately, the choice between HPLC and GC-MS will be guided by the specific analytical goals, the required level of sensitivity, the nature of the biological matrix, and the resources available in the laboratory. For high-throughput screening and routine quantification where high sensitivity is not the primary concern, HPLC is often the more practical choice. For applications requiring the highest sensitivity and definitive identification, such as in forensic toxicology or low-dose pharmacokinetic studies, GC-MS is the superior technique.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. amptechfl.com [amptechfl.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nnpub.org [nnpub.org]
- 13. HPLC assay for atropine in serum and protein solutions after in vitro addition of the tropane alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of atropine in biological specimens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Rigors of Method Validation: A Comparative Guide to Robustness Testing of (Rac)-Atropine-d3
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing, a critical component of method validation, provides the necessary assurance that a method will perform consistently under the inevitable minor variations of day-to-day laboratory work. This guide offers a comparative overview of robustness testing for an analytical method using (Rac)-Atropine-d3, complete with experimental data, detailed protocols, and visual workflows to facilitate understanding and implementation.
This compound, a deuterated isotopologue of atropine (B194438), is frequently employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. The robustness of an analytical method for this compound, or for atropine with this compound as an internal standard, is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This resilience is essential for the transfer of analytical procedures between laboratories and even between different instruments within the same laboratory.[3][4]
Comparative Analysis of Robustness in HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. The robustness of an HPLC method is evaluated by intentionally varying critical parameters and observing the impact on the results, such as peak area, retention time, tailing factor, and theoretical plates.[1][5][6]
A study on a developed HPLC method for Atropine Sulfate (B86663) provides a practical example of robustness testing. The study deliberately varied several chromatographic conditions to assess the method's reliability. The results, summarized below, demonstrate the method's robustness as evidenced by the minimal variation in critical parameters.
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | Assay (%) |
| Nominal Condition | - | 2.34 | 1.01 | 6123 | 99.8 |
| Flow Rate (mL/min) | 1.1 | 2.11 | 1.02 | 5987 | 100.2 |
| 0.9 | 2.58 | 1.00 | 6245 | 99.5 | |
| Mobile Phase pH | 6.8 | 2.32 | 1.01 | 6105 | 99.7 |
| 7.2 | 2.36 | 1.02 | 6130 | 99.9 | |
| Column Temperature (°C) | 28 | 2.35 | 1.01 | 6115 | 99.8 |
| 32 | 2.33 | 1.02 | 6120 | 99.7 | |
| Mobile Phase Composition (Organic %) | +2% | 2.25 | 1.01 | 6050 | 100.1 |
| -2% | 2.45 | 1.02 | 6200 | 99.6 |
Table 1: Results of a robustness study on an HPLC method for Atropine Sulfate. The data shows that deliberate variations in flow rate, mobile phase pH, column temperature, and mobile phase composition resulted in minimal changes to the retention time, tailing factor, theoretical plates, and assay percentage, indicating a robust method.[1][6]
Experimental Protocol: Robustness Testing of an HPLC Method for this compound
This section details a comprehensive protocol for conducting a robustness study on an HPLC method for the analysis of this compound. This protocol is adapted from established methodologies for atropine sulfate and adheres to ICH Q2(R1) guidelines.[2][7][8]
Objective: To assess the robustness of the HPLC method for the quantification of this compound by introducing small, deliberate variations to the method parameters.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate, sodium hydroxide)
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) and dilute to a working concentration (e.g., 10 µg/mL).[5]
Chromatographic Conditions (Nominal):
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 40:60 v/v).[1][9]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.
Robustness Parameters and Variations: The following parameters will be intentionally varied around the nominal conditions:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).[1]
-
Mobile Phase pH: ± 0.2 units (pH 6.8 and 7.2).[1]
-
Column Temperature: ± 2 °C (28 °C and 32 °C).[1]
-
Mobile Phase Composition (Acetonitrile): ± 2% (e.g., 58% and 62%).[1]
-
Wavelength: ± 2 nm (208 nm and 212 nm).
Experimental Design: A one-factor-at-a-time (OFAT) approach can be used where one parameter is changed while others are kept constant. Alternatively, a design of experiments (DoE) approach, such as a fractional factorial design, can be employed for a more efficient evaluation of multiple factors and their interactions.[10][11][12]
Procedure:
-
Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
Inject the standard solution of this compound in replicate (n=3) under the nominal conditions.
-
For each robustness parameter, adjust the condition to its varied levels (e.g., set the flow rate to 0.9 mL/min).
-
Equilibrate the system under the new condition.
-
Inject the standard solution in replicate (n=3).
-
Repeat for all other variations of the parameter.
-
Return to the nominal conditions and re-inject the standard to ensure the system has returned to its original state.
-
Repeat steps 3-7 for all other robustness parameters.
Data Analysis: For each condition, calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates. Compare the results from the varied conditions to the nominal conditions.
Acceptance Criteria: The method is considered robust if the following criteria are met for all tested variations:
-
The RSD of the peak area is not more than 2.0%.
-
The retention time shows minimal variation.
-
The tailing factor remains within 0.8 - 1.5.
-
The theoretical plates do not decrease by more than 20%.
These criteria should be predefined based on the intended use of the method.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for robustness testing and the signaling pathway of atropine.
References
- 1. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 2. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution [scirp.org]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
- 6. nursingcenter.com [nursingcenter.com]
- 7. nnpub.org [nnpub.org]
- 8. database.ich.org [database.ich.org]
- 9. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Researcher's Guide to Specificity and Selectivity in Atropine Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive comparison of common analytical techniques for the quantification of atropine (B194438), with a focus on the critical performance characteristics of specificity and selectivity. By presenting experimental data, detailed protocols, and clear visualizations, this guide aims to equip you with the knowledge to select the most appropriate assay for your research needs.
The ability of an analytical method to unequivocally measure the analyte of interest, atropine, in the presence of other components is crucial for generating robust and reliable data. This is particularly important in drug development and clinical studies where atropine may be present with its impurities, degradation products, structurally related compounds, or other co-administered drugs. This guide compares three widely used analytical platforms: Immunoassays (specifically Enzyme-Linked Immunosorbent Assay - ELISA), High-Performance Liquid Chromatography (HPLC/UHPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Specificity and Selectivity
The choice of an analytical method for atropine quantification is often a trade-off between throughput, sensitivity, and specificity. While immunoassays offer high throughput and ease of use, their specificity can be a concern. Chromatographic methods, particularly when coupled with mass spectrometry, generally offer superior specificity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the specificity and selectivity of different analytical methods for atropine, based on available experimental data.
| Analytical Method | Potential Interferents | Quantitative Data | Key Findings & Limitations |
| Immunoassay (ELISA) | Structurally related tropane (B1204802) alkaloids | Cross-reactivity: - Homatropine: 4.7%[1]- Scopolamine: <0.8%[1]- Anisodine: <0.8%[1]IC50 Values: - Atropine: 0.79 ng/mL[1]- Homatropine: 16.75 ng/mL[1]- Scopolamine: >100 ng/mL[1]- Anisodine: >100 ng/mL[1] | Demonstrates measurable cross-reactivity with structurally similar compounds, which could lead to overestimation of atropine concentrations. The specificity is highly dependent on the monoclonal antibody used.[2] |
| HPLC/UHPLC | Atropine impurities and degradation products (Apoatropine, Tropic Acid, Atropic Acid) | Chromatographic separation shows baseline resolution of atropine from its major impurities. | High specificity for known impurities and degradation products. However, co-elution with other structurally similar, uncharacterized compounds is possible. Quantitative assessment of selectivity against high concentrations of related alkaloids is often not reported. |
| LC-MS/MS | Multiple tropane alkaloids (Scopolamine, Homatropine, Cocaine, etc.) | Simultaneous determination of seven tropane alkaloids without mutual interference.[3] Recovery of atropine is typically high (88-94%).[3] | Considered the gold standard for specificity due to the combination of chromatographic separation and mass-to-charge ratio detection. This high degree of selectivity minimizes the risk of interference from other compounds.[4][5][6] |
Experimental Protocols: A Guide to Assessment
To ensure the reliability of your atropine assays, it is essential to perform rigorous specificity and selectivity assessments. The following are detailed methodologies for key experiments.
Protocol 1: Specificity Assessment of a Chromatographic Method (HPLC/UHPLC)
Objective: To demonstrate that the analytical method can unequivocally quantify atropine in the presence of its impurities, degradation products, and other potential interferents.
Materials:
-
Atropine reference standard
-
Reference standards of known impurities (e.g., apoatropine, tropic acid, atropic acid)
-
Placebo (matrix without the analyte)
-
Forced degradation samples of atropine (acid, base, oxidative, thermal, and photolytic degradation)
-
HPLC/UHPLC system with a suitable detector (e.g., UV-Vis or PDA)
Procedure:
-
Placebo Interference:
-
Prepare a placebo sample and analyze it using the developed chromatographic method.
-
Acceptance Criteria: No peak should be observed at the retention time of atropine.[7]
-
-
Peak Purity Analysis (for PDA detectors):
-
Analyze the atropine peak in the chromatogram of a sample solution.
-
Acceptance Criteria: The peak purity index should be greater than a predefined threshold (typically >0.99), indicating that the peak is spectrally homogeneous.[7]
-
-
Spiked Sample Analysis:
-
Prepare a solution of atropine and spike it with known concentrations of all potential impurities and degradation products.
-
Analyze the spiked and unspiked samples.
-
Acceptance Criteria: The method should be able to separate atropine from all potential interferents with a resolution of >1.5. The recovery of atropine in the spiked sample should be within 98-102% of the unspiked sample.[7]
-
-
Forced Degradation Study:
-
Subject atropine solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).
-
Analyze the degraded samples to demonstrate that the degradation products do not interfere with the quantification of atropine.
-
Protocol 2: Cross-Reactivity Assessment of an Immunoassay (ELISA)
Objective: To determine the degree of interference from structurally related compounds in the quantification of atropine.
Materials:
-
Atropine standard solutions
-
Standard solutions of structurally related compounds (e.g., scopolamine, homatropine, anisodamine) at various concentrations
-
ELISA kit for atropine quantification
Procedure:
-
Generate a Standard Curve for Atropine:
-
Prepare a series of atropine standard solutions of known concentrations.
-
Perform the ELISA according to the manufacturer's instructions and generate a standard curve by plotting the absorbance versus the logarithm of the atropine concentration.
-
Calculate the IC50 value for atropine (the concentration that causes 50% inhibition of the maximum signal).
-
-
Test for Cross-Reactivity:
-
Prepare serial dilutions of each potentially cross-reacting compound.
-
Perform the ELISA with these solutions in the absence of atropine.
-
Generate inhibition curves for each compound.
-
Determine the IC50 value for each cross-reacting compound.
-
-
Calculate Percentage Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (IC50 of Atropine / IC50 of Cross-Reactant) x 100
-
Protocol 3: Interference Study for Co-administered Drugs
Objective: To evaluate the impact of co-administered drugs on the quantification of atropine.
Materials:
-
Atropine standard solutions
-
Solutions of co-administered drugs (e.g., pralidoxime, diazepam) at their expected therapeutic concentrations.[8][9][10]
-
The analytical system to be tested (HPLC, LC-MS/MS, or ELISA)
Procedure:
-
Prepare a sample containing a known concentration of atropine.
-
Prepare a second sample containing the same concentration of atropine, spiked with the co-administered drug at a clinically relevant concentration.
-
Analyze both samples using the chosen analytical method.
-
Acceptance Criteria: The recovery of atropine in the spiked sample should be within a predefined range (e.g., 95-105%) of the unspiked sample, indicating no significant interference.
Visualizing the Assessment Workflow
A systematic approach is crucial for a thorough assessment of specificity and selectivity. The following diagrams illustrate the logical workflows for these assessments.
Figure 1. Workflow for Specificity and Cross-Reactivity Assessment.
Figure 2. Workflow for Co-administered Drug Interference Study.
Conclusion
The selection of an appropriate analytical method for atropine quantification requires careful consideration of the required specificity and selectivity for the intended application.
-
Immunoassays are suitable for high-throughput screening but may require confirmation with a more specific method due to potential cross-reactivity with structurally related compounds.
-
HPLC/UHPLC methods offer excellent specificity for separating atropine from its known impurities and are well-suited for quality control and stability testing.
-
LC-MS/MS provides the highest level of specificity and selectivity and is the method of choice for complex biological matrices and when unequivocal identification and quantification are required, such as in pharmacokinetic and toxicokinetic studies.[5][6]
By following the detailed protocols and understanding the comparative performance data presented in this guide, researchers can confidently select and validate an atropine assay that meets the rigorous demands of their scientific investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmajia.com [pharmajia.com]
- 8. Efficacy of atropine/pralidoxime/diazepam or atropine/HI-6/prodiazepam in primates intoxicated by soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atropine and/or diazepam therapy protects against soman-induced neural and cardiac pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Linearity of Atropine Calibration Curves: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, establishing a reliable and linear calibration curve is fundamental for the accurate quantification of atropine (B194438) in various matrices. This guide provides a comparative analysis of different analytical methods used for atropine quantification, focusing on the linearity of their calibration curves across a wide range of concentrations. The information presented is supported by experimental data from various studies to aid in method selection and development.
Comparison of Analytical Methods for Atropine Quantification
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter in method validation, ensuring accuracy and reliability. Below is a summary of quantitative data from various studies that have evaluated the linearity of atropine calibration curves using different analytical techniques.
| Analytical Method | Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 25 - 75 µg/mL | Not Specified | Not Specified | Not Specified | [1] |
| HPLC-UV | 20 - 120 µg/mL | > 0.999 | 0.019 µg/mL | 0.059 µg/mL | [2] |
| HPLC-UV | 0.5 - 20.0 µg/mL | > 0.999 | 0.25 mg/kg | 0.5 mg/kg | [3] |
| HPLC-UV | 10.38 - 1038 µg/mL | Not Specified | Not Specified | 10.38 µg/mL | [4] |
| RP-HPLC | 5 - 150 µg/ml | 0.9995 | 0.15 µg/ml | 0.46 µg/ml | [5] |
| UHPLC | 50 - 250 µg/mL | ≥ 0.9999 | 3.9 µg/mL | 13.1 µg/mL | [6][7] |
| LC-MS/MS | 0.05 - 50 ng/mL | Not Specified | Not Specified | Not Specified | [8][9] |
| LC-MS/MS | 0.10 - 50.00 ng/mL | Not Specified | Not Specified | < 0.10 ng/mL | [10][11] |
| Spectrophotometry | 10 nM - 1 µM | Not Specified | 5 nM | Not Specified | [12][13] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for some of the key experiments cited in the table above, offering insights into the conditions that yield a linear response for atropine quantification.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of atropine in pharmaceutical formulations.
-
Sample Preparation: Standard solutions of atropine sulfate (B86663) are prepared by serial dilution of a stock solution in the mobile phase. For instance, a stock solution of 100 µg/ml can be used to prepare calibration standards in the range of 5-150 µg/ml.[5]
-
Chromatographic Conditions:
-
Column: A common choice is a C18 column (e.g., Shimadzu C18, 150mm × 4.6mm, 3µm or ODS-BP hyperchrome C18, 250 mm × 4.6 mm, 5 µm).[2][5]
-
Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a mobile phase consisting of 0.05 M Potassium dihydrogen phosphate (B84403) buffer (pH 4) and Acetonitrile (B52724) in a 60:40 v/v ratio.[5] Another example is a buffer and methanol (B129727) in a 40:60 v/v ratio, with the pH adjusted to 5.5.[2]
-
Flow Rate: A flow rate of 1.0 ml/min is commonly employed.[5]
-
Detection: UV detection is typically performed at a wavelength of 210 nm or 266 nm.[1][2][5]
-
-
Linearity Evaluation: The linearity is assessed by plotting the peak area of the analyte against the corresponding concentration. The correlation coefficient (R²) is then calculated, with a value greater than 0.999 generally considered to indicate good linearity.
2. Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC.
-
Sample Preparation: Standard calibration curves are prepared over a concentration range of 50 - 250 µg/mL for atropine sulfate from a stock solution.[6]
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size column, such as a Waters Acquity UHPLC BEH C18 1.7 μm, 2.1 × 100 mm column, is used for improved separation.[6]
-
Mobile Phase: A gradient elution is often employed. For instance, using 0.1% H3PO4 in water as solvent A and a mixture of 0.1% H3PO4, 90% ACN, and 10% H2O as solvent B.[6]
-
Column Temperature: The column temperature is maintained, for example, at 50°C.[6]
-
Detection: UV detection is set at a specific wavelength, such as 220 nm.[6]
-
-
Linearity Evaluation: The relationship between peak area and concentration is evaluated using linear least-square regression analysis. A correlation coefficient of r² ≥ 0.9999 indicates excellent linearity.[6][7]
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, particularly suitable for bioanalytical applications where low concentrations of atropine need to be quantified in complex matrices like plasma.
-
Sample Preparation: This often involves protein precipitation. For example, 100μL of human plasma is treated with acetonitrile to precipitate proteins, followed by a concentration step.[10][11]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Linearity Evaluation: The method's linearity is established over a wide concentration range, for example, from 0.10 to 50.00 ng/mL, demonstrating its suitability for detecting both therapeutic and toxic levels of atropine.[10][11]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the linearity of an atropine calibration curve using HPLC.
References
- 1. nnpub.org [nnpub.org]
- 2. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. LC determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Stability of Deuterated vs. Non-Deuterated Atropine Formulations: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability profiles of deuterated and non-deuterated atropine (B194438) formulations. While direct, publicly available experimental studies detailing a side-by-side comparison are limited, this document synthesizes existing data, patent literature, and established principles of drug degradation and deuteration to offer a comprehensive overview for research and development purposes.
Introduction to Atropine and the Rationale for Deuteration
Atropine, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It is widely used in medicine for various purposes, including treating bradycardia, reducing saliva and mucus production during surgery, and as an antidote for organophosphate poisoning. In ophthalmology, low-dose atropine eye drops have gained prominence for controlling the progression of myopia in children.
A significant challenge with aqueous formulations of atropine, particularly at low concentrations, is its susceptibility to hydrolytic degradation, which compromises its potency and shelf-life. The primary degradation product is tropic acid, formed through the hydrolysis of the ester linkage in the atropine molecule. This instability is a critical concern for the development of long-term, stable ophthalmic solutions.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy employed to enhance the metabolic and chemical stability of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down reactions involving the cleavage of this bond. In the case of atropine, deuteration, particularly through the use of deuterated water (D₂O) as a solvent, has been explored to reduce the rate of hydrolysis.[1][2][3][4]
Comparative Stability Profile
While comprehensive, direct comparative quantitative data from peer-reviewed literature is scarce, patent filings and the fundamental principles of chemical kinetics suggest a significant stability advantage for deuterated atropine formulations.
Theoretical Advantages of Deuterated Atropine
The primary mechanism of atropine degradation in aqueous solutions is hydrolysis. The use of deuterated water (heavy water) as a solvent can slow down this process. This is attributed to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a higher activation energy for bond cleavage. Consequently, reactions involving the breaking of an O-D bond (in D₂O) are slower than those involving an O-H bond (in H₂O). This can lead to a reduced rate of formation of degradation products like tropic acid.[1][4]
Data on Non-Deuterated Atropine Stability
Studies on non-deuterated atropine formulations have shown that stability is highly dependent on pH, temperature, and the presence of buffers.[5][6] The degradation of atropine to tropic acid is accelerated at non-optimal pH values and higher temperatures. For instance, some formulations at a pH of 5.5 have a limited shelf life of 15 months, and the degradation is more pronounced in low-dose formulations.
Inferred Stability of Deuterated Atropine
A patent for an ophthalmic composition containing deuterated water and a muscarinic antagonist like atropine suggests that increasing the D₂O content results in more stable formulations.[7] While specific quantitative comparisons are not provided in publicly accessible documents, the patent's claims are predicated on the enhanced stability afforded by deuteration.
The following table summarizes the expected comparative stability based on available information.
| Parameter | Non-Deuterated Atropine Formulation | Deuterated Atropine Formulation (Inferred) |
| Primary Degradation Pathway | Hydrolysis of the ester linkage | Slower rate of hydrolysis of the ester linkage |
| Major Degradation Product | Tropic Acid | Tropic Acid (formed at a reduced rate) |
| Key Stability Factors | pH, temperature, buffer composition | pH, temperature, buffer composition, D₂O concentration |
| Expected Shelf-life | Shorter, especially for low-dose aqueous formulations | Longer, due to reduced hydrolytic degradation |
| Rate of Tropic Acid Formation | Higher | Lower |
Experimental Protocols for Stability Assessment
To rigorously compare the stability of deuterated and non-deuterated atropine formulations, a well-defined experimental protocol is essential. The following methodologies are based on established practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11][12]
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated, stability-indicating HPLC method is crucial for accurately quantifying the concentration of atropine and its degradation products over time.
-
Objective: To separate and quantify atropine from its potential degradation products, primarily tropic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Shimadzu C18, 150mm × 4.6mm, 3μm) is commonly used.[13]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The pH is typically adjusted to an acidic range (e.g., pH 2.5-5.5) to ensure good peak shape for all components.[13][14][15][16]
-
Detection Wavelength: 210 nm is often used for the detection of atropine and its degradation products.[13][17]
-
Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Conditions: The atropine formulations (both deuterated and non-deuterated) should be subjected to stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Exposure to elevated temperatures (e.g., 60°C).
-
Photostability: Exposure to light as per ICH Q1B guidelines.
-
Long-Term and Accelerated Stability Studies
These studies are conducted to determine the shelf-life of the formulations under recommended storage conditions.
-
Storage Conditions (as per ICH guidelines):
-
Testing Frequency: Samples should be withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated studies) and analyzed for:
-
Appearance
-
pH
-
Assay of atropine
-
Quantification of degradation products (e.g., tropic acid)
-
For ophthalmic solutions, sterility and particulate matter should also be assessed.
-
Visualizing Pathways and Processes
Atropine Signaling Pathway
Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the general signaling pathway that atropine blocks.
Caption: Atropine competitively blocks muscarinic acetylcholine receptors.
Experimental Workflow for Comparative Stability Study
The following diagram outlines a typical workflow for a comparative stability study of deuterated and non-deuterated atropine formulations.
Caption: Workflow for comparing deuterated and non-deuterated atropine stability.
Rationale for Deuterated Atropine Stability
This diagram illustrates the logical relationship between deuteration and the enhanced stability of atropine formulations.
Caption: The rationale for improved atropine stability through deuteration.
Conclusion
The available evidence strongly suggests that deuterated atropine formulations, particularly those utilizing deuterated water as a solvent, offer a significant advantage in terms of chemical stability over their non-deuterated counterparts. By slowing the rate of hydrolytic degradation, deuteration can lead to a longer shelf-life and a more robust product, which is especially critical for low-dose ophthalmic formulations used for chronic conditions like myopia. Further direct comparative studies are warranted to quantify this stability enhancement and to fully characterize the performance of deuterated atropine formulations. Researchers and drug developers are encouraged to employ rigorous, ICH-compliant stability testing protocols to evaluate these promising formulations.
References
- 1. CN110934816A - A kind of method for improving the stability of low-concentration atropine ophthalmic preparation - Google Patents [patents.google.com]
- 2. cloudbreakpharma.com [cloudbreakpharma.com]
- 3. patents.justia.com [patents.justia.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2021126874A1 - Ophthalmic compositions comprising d2o - Google Patents [patents.google.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. snscourseware.org [snscourseware.org]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. researchgate.net [researchgate.net]
- 16. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 17. abap.co.in [abap.co.in]
A Risk-Based Approach to Analytical Method Validation for Atropine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of risk-based approaches for the validation of analytical methods used for the quantification of atropine (B194438). By integrating principles from ICH Q9 (Quality Risk Management) and ICH Q2(R1) (Validation of Analytical Procedures), this document offers a framework for developing robust, reliable, and compliant analytical methods. Experimental data, detailed protocols, and visual workflows are presented to facilitate a deeper understanding and practical implementation of these principles.
The Paradigm Shift: From Traditional to Risk-Based Validation
Traditionally, analytical method validation has often followed a checklist approach, where a predefined set of validation parameters are evaluated without a formal consideration of their individual impact on the method's intended use. A risk-based approach, however, prospectively identifies and evaluates potential risks to the analytical method's performance and focuses validation efforts on the highest-risk areas.[1] This ensures that the method is not only compliant with regulatory expectations but is also scientifically sound and robust for its intended purpose throughout its lifecycle.
The core of a risk-based approach is the Analytical Target Profile (ATP), which defines the requirements for the method's performance. The validation process then serves to demonstrate that the method meets the criteria outlined in the ATP.
Comparative Overview of Risk Assessment Tools
Several risk assessment tools can be employed to identify and evaluate potential failure modes in an analytical method. The choice of tool depends on the complexity of the method and the stage of development.
| Risk Assessment Tool | Description | Application to Atropine Analytical Method Validation |
| Failure Mode and Effects Analysis (FMEA) | A systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures, in order to identify the parts of the process that are most in need of change.[2] | Ideal for dissecting a complex HPLC or UHPLC method for atropine analysis into individual steps (e.g., sample preparation, mobile phase preparation, chromatographic separation, data processing) and identifying potential failure modes for each step. |
| Fault Tree Analysis (FTA) | A top-down, deductive failure analysis in which an undesired state of a system is analyzed using Boolean logic to combine a series of lower-level events. | Useful for investigating an out-of-specification (OOS) result for an atropine assay. The OOS result is the top event, and the potential causes (e.g., instrument malfunction, analyst error, reagent issue) are traced downwards.[3] |
| Hazard Analysis and Critical Control Points (HACCP) | A systematic preventive approach to safety from biological, chemical, and physical hazards in production processes that can cause the finished product to be unsafe. | While more common in manufacturing, HACCP principles can be adapted to identify critical control points in the analytical workflow for atropine that are crucial for ensuring data integrity and accuracy.[4] |
| Ishikawa (Fishbone) Diagram | A cause-and-effect diagram that helps to identify, sort, and display the possible causes of a specific problem. | Can be used in brainstorming sessions to identify all potential sources of variability in an atropine analytical method, categorized into groups such as equipment, materials, method, personnel, and environment. |
Risk-Based Validation Workflow for an Atropine HPLC Method
The following diagram illustrates a typical risk-based workflow for the validation of an HPLC method for atropine.
References
Establishing Robust Acceptance Criteria for System Suitability Tests in Atropine HPLC Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acceptance criteria for system suitability tests (SSTs) in High-Performance Liquid Chromatography (HPLC) methods for the analysis of atropine (B194438). By presenting data from various validated methods, including those outlined in pharmacopeias and scientific literature, this document aims to assist researchers and analytical scientists in establishing and justifying appropriate SST parameters for their specific applications.
Introduction to System Suitability Testing in HPLC
System suitability testing is an integral part of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended purpose.[1][2] It is a set of tests performed before and during the analysis of samples to demonstrate that the chromatographic system is functioning within established limits.[1] Key parameters evaluated in SST for HPLC methods include resolution, repeatability (precision), column efficiency (theoretical plates), and peak symmetry (tailing factor).[1][2] Establishing appropriate acceptance criteria for these parameters is crucial for ensuring the reliability and validity of the analytical data.[3]
Comparison of System Suitability Acceptance Criteria for Atropine HPLC Methods
The following tables summarize the system suitability acceptance criteria from various validated HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the determination of atropine. These examples provide a benchmark for establishing in-house criteria.
Table 1: System Suitability Acceptance Criteria for Atropine Assay Methods
| Parameter | Method 1: UHPLC-UV[4][5] | Method 2: HPLC-UV for Injections[6] | Method 3: USP Monograph (Atropine Sulfate (B86663) Injection) | General ICH/FDA Guidance[7][8] |
| Repeatability (%RSD for peak area) | ≤ 2.0% (for six consecutive injections)[4][5] | ≤ 2.0%[6] | Typically ≤ 2.0% | ≤ 1% for drug substance, ≤ 2% for drug product[8] |
| Tailing Factor (T) | < 2.0[4][5] | Not explicitly stated, but method complies with standards. | Not explicitly stated, but generally < 2.0 is expected. | Typically < 2.0 |
| Theoretical Plates (N) | > 2000[4][5] | Not explicitly stated. | Not explicitly stated. | Method dependent, but should be monitored. |
| Capacity Factor (k') | > 1.0[4][5] | Not explicitly stated. | Not explicitly stated. | > 2.0 is often preferred to avoid interference from the void volume. |
| Resolution (Rs) | > 2.0 (between atropine and phenol)[4] | Not explicitly stated. | Resolution solution with p-hydroxybenzoic acid is used. | > 1.5 between the peak of interest and the closest eluting peak. |
Table 2: System Suitability Acceptance Criteria for Atropine Related Substances Methods
| Parameter | Method 1: European Pharmacopoeia (EP)[9] | Method 2: Impurity Profiling by MEEKC[10] |
| Resolution (Rs) | Minimum 2.5 between the peaks due to impurity B and atropine.[9] | Baseline separation of all components. |
| Peak Purity | Not explicitly stated, but peak identification is required. | Not explicitly stated. |
| Reporting Threshold | 0.05% | Not explicitly stated. |
Experimental Protocols
UHPLC-UV Method for Atropine Assay[4][5]
-
Instrumentation: Waters Acquity H-Class UHPLC with a photo-diode array (PDA) detector.
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm.
-
Mobile Phase:
-
Solvent A: 0.1% H₃PO₄ in water.
-
Solvent B: 0.1% H₃PO₄ in 90% acetonitrile (B52724) and 10% water.
-
-
Gradient Elution: A specific gradient program is utilized (refer to the source publication for the detailed gradient table).
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 1.0 µL.
-
Detection: 220 nm.
-
System Suitability Solution: A solution containing atropine sulfate and a relevant potential interferent (e.g., phenol, a preservative) at known concentrations.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for a sufficient time to achieve a stable baseline.
-
Inject the system suitability solution six times.
-
Calculate the %RSD of the peak area for the atropine peak.
-
Determine the tailing factor, theoretical plates, capacity factor, and resolution between atropine and the other component in the suitability solution.
-
Verify that all system suitability parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.
-
HPLC-UV Method for Atropine in Injections[6]
-
Instrumentation: Shimadzu HPLC system with a UV detector.
-
Column: Shimadzu C18, 150mm × 4.6mm, 3µm.
-
Mobile Phase: Buffer and methanol (B129727) in a 40:60 v/v ratio, adjusted to pH 5.5.
-
Flow Rate: Not specified, but should be optimized for adequate separation.
-
Detection: 210 nm.
-
System Suitability Solution: A standard solution of Atropine Sulfate of known concentration.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Perform multiple injections (typically 5 or 6) of the standard solution.
-
Calculate the relative standard deviation (%RSD) of the peak areas and retention times.
-
Assess other system suitability parameters as required by internal SOPs or regulatory guidelines.
-
Ensure that the %RSD is below 2.0% before commencing the analysis of the injectable formulations.[6]
-
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for system suitability testing and the logical process for establishing acceptance criteria.
Caption: Workflow for HPLC System Suitability Testing.
Caption: Logical Relationship for Establishing Acceptance Criteria.
References
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 5. scirp.org [scirp.org]
- 6. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. drugfuture.com [drugfuture.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (Rac)-Atropine-d3
The proper disposal of (Rac)-Atropine-d3, a deuterated form of the highly toxic alkaloid atropine (B194438), is a critical component of laboratory safety and environmental responsibility. Due to its inherent hazards, this compound must be managed as a hazardous and potentially controlled substance, adhering to strict federal and local regulations. Disposal procedures are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA).[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personal protective equipment (PPE) is in use, including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.[5]
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Hazardous Waste Identification : this compound and any materials contaminated with it (e.g., vials, pipette tips, gloves, absorbent pads) must be treated as hazardous waste.[4] Atropine is classified as acutely toxic if swallowed or inhaled.[5]
-
Controlled Substance Status : Due to the pharmacological activity of atropine, it is prudent to manage this compound as a DEA-regulated controlled substance. This requires a specific disposal pathway that renders the substance "non-retrievable".[6][7]
-
Segregation : Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it in a dedicated, sealed, and clearly labeled waste container.
2. Containerization and Labeling:
-
Primary Container : Place the this compound waste into a primary container that is leak-proof and compatible with the chemical. This is typically the original container or a designated hazardous waste container.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., skull and crossbones for acute toxicity).
3. Arranging for Disposal:
-
Contact EHS : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] They will provide guidance on specific internal procedures and documentation.
-
Licensed Waste Vendor : Disposal must be handled by an approved and licensed hazardous waste management vendor.[8] Your EHS department will coordinate this.
-
Prohibited Disposal Methods : Do not dispose of this compound down the drain or in the regular trash.[4][5][9] The EPA explicitly prohibits the "sewering" of hazardous waste pharmaceuticals.[10] Mixing with coffee grounds or cat litter is not an acceptable method of disposal for DEA registrants as it does not meet the "non-retrievable" standard.[11]
4. Documentation:
-
DEA Form 41 : If the material is managed as a controlled substance, its on-site destruction must be recorded on a DEA Form 41, documenting the method of destruction and witnesses.[1] Alternatively, transferring the substance to a DEA-registered reverse distributor is a common and compliant method.[1]
-
Waste Manifest : For all hazardous waste, a manifest will be created to track the waste from its point of generation to its final disposal facility ("cradle-to-grave").[3] Your EHS department will manage this process.
Quantitative Data: Toxicity of Atropine
The following table summarizes the acute toxicity data for atropine sulfate, the parent compound of this compound. This data underscores the need for stringent safety and disposal protocols.
| Species | Route of Administration | Toxicity Value (LD50/LC50) | Reference |
| Rat | Oral (LD50) | 5 - 50 mg/kg (estimated) | [5] |
| Rat | Inhalation (LC50) | 0.05 - 0.5 mg/l/4h (estimated) | [5] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%): The concentration of a chemical in the air or water that is lethal to 50% of a test population.
Experimental Protocols Cited
The disposal procedures outlined are based on regulatory requirements and best practices rather than specific experimental protocols. The core methodologies are derived from:
-
EPA's Resource Conservation and Recovery Act (RCRA) : This act provides the framework for the "cradle-to-grave" management of hazardous waste.[3] The regulations for hazardous waste identification, generation, and disposal are found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[2]
-
DEA's Controlled Substances Act : Regulations under 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317 govern the disposal of controlled substances, requiring that they be rendered "non-retrievable".[6]
Mandatory Visualizations
Disposal Workflow for this compound
Caption: A workflow for the compliant disposal of this compound.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. merck.com [merck.com]
- 10. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 11. ashp.org [ashp.org]
Personal protective equipment for handling (Rac)-Atropine-d3
This guide provides crucial safety, logistical, and operational information for handling (Rac)-Atro-pine-d3 in a laboratory setting. (Rac)-Atro-pine-d3 is the deuterated form of (Rac)-Atropine and is often used as an internal standard in quantitative analysis.[1] Due to its potent nature, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment. Atropine is classified as acutely toxic if swallowed or inhaled.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
(Rac)-Atro-pine-d3, as a derivative of atropine, should be handled as a potent compound. The primary hazards include acute toxicity upon ingestion or inhalation.[2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is essential. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling (Rac)-Atro-pine-d3
| Protection Type | Item | Specifications and Recommendations | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation.[5] | Offers a high level of protection for operators handling potent compounds.[6][7] |
| Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is required.[5] | Protects against inhalation of harmful dust or aerosols. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[5] | Provides a minimal level of respiratory protection. | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately if contaminated.[5] | Prevents skin contact and absorption.[2] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek® to protect against chemical splashes and dust.[5] | Provides full-body protection from contamination. |
| Dedicated Lab Coat | Should be worn over personal clothing and professionally laundered or disposed of after use.[5] | Protects personal clothing from contamination. | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal around the eyes are necessary. A face shield can be worn for additional protection.[5][8] | Protects eyes from splashes and airborne particles.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[5] | Prevents the spread of contamination outside the work area. |
Safe Handling and Operational Plan
A systematic approach is crucial for the safe handling of potent compounds like (Rac)-Atro-pine-d3. The following protocol outlines the key steps for safe handling.
Experimental Protocol for Handling (Rac)-Atro-pine-d3:
-
Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before starting any work.[2]
-
Ensure a designated and clearly marked area is prepared for handling the compound.
-
All handling of (Rac)-Atro-pine-d3 powder or solutions that could aerosolize must be conducted within a certified chemical fume hood, glove box, or other containment device.[2][7]
-
Prepare and label all necessary equipment and waste containers in advance.[5]
-
-
Donning PPE:
-
Put on PPE in the correct sequence in a designated clean area before entering the handling zone.[5] This typically involves shoe covers, inner gloves, coverall, outer gloves, head/hair cover, and respiratory and eye protection.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used during the procedure with a validated cleaning agent.[5]
-
Remove PPE carefully in the designated doffing area to avoid self-contamination.[5]
-
Dispose of all single-use PPE and contaminated materials in the appropriate hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Caption: A workflow for the safe handling of (Rac)-Atro-pine-d3.
Emergency Procedures
In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid measures.
Table 2: First-Aid Measures for (Rac)-Atro-pine-d3 Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][9][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[9][10] Seek medical attention if irritation develops or persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[9] Seek immediate medical attention.[3][9] |
Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.[2]
-
Protect: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Contain: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] For solid spills, carefully cover the spill to avoid generating dust.
-
Clean: Collect the spilled material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[5]
Disposal Plan
All waste containing (Rac)-Atro-pine-d3 must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in clearly labeled, sealed containers.
-
Disposal: Dispose of all hazardous waste through an approved waste disposal plant.[2][11][13] Do not allow the chemical to enter drains or the environment.[2]
-
Regulations: Adhere to all local, regional, and national regulations for the disposal of hazardous chemical waste.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. benchchem.com [benchchem.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. escopharma.com [escopharma.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. merck.com [merck.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
